Taranabant
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.
MK-0364 is the (1S,2S)-isomer; a cannabinoid-1 receptor inverse agonist; structure in first source
Propiedades
IUPAC Name |
N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYKJCMUNUWAGO-GAJHUEQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220464 | |
| Record name | Taranabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701977-09-5 | |
| Record name | Taranabant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701977-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Taranabant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701977095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taranabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Taranabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 701977-09-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TARANABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U622S114 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacological Profile of Taranabant: A Technical Guide to its Inverse Agonist Action at the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid type 1 (CB1) receptor. Developed by Merck & Co., it was investigated primarily for the treatment of obesity. While its clinical development was discontinued due to psychiatric adverse effects, the extensive preclinical and clinical research on this compound provides a valuable case study in the pharmacological characterization of a CB1 receptor inverse agonist. This technical guide offers an in-depth overview of this compound's pharmacological properties, detailing its binding affinity, functional activity, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of this compound with the CB1 receptor.
Table 1: this compound Binding Affinity for the Human CB1 Receptor
| Parameter | Value | Radioligand | Cell Line/Tissue | Reference |
| K_i_ | 0.13 ± 0.01 nM | [³H]CP55,940 | Membranes from cells expressing human CB1 receptor | [1] |
Table 2: this compound Functional Activity at the Human CB1 Receptor
| Assay Type | Parameter | Value | Experimental Conditions | Reference |
| Functional Antagonism (GRABeCB2.0 Sensor) | IC₅₀ | 205 nM | In the presence of 300 nM CP55,940 | [2] |
| Functional Antagonism (GRABeCB2.0 Sensor) | IC₅₀ | 23 nM | In the presence of 300 nM CP55,940 and BSA | [2] |
| β-arrestin2 Recruitment Inhibition | IC₅₀ | Similar to K_i_ | - | [3] |
| G-protein Stimulation Inhibition | IC₅₀ | Higher than β-arrestin2 IC₅₀ | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_) of this compound for the CB1 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor or from brain tissue known to have high CB1 receptor density.[4] Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[5] Protein concentration is determined using a standard method like the BCA assay.[5]
-
Competition Binding Assay: A fixed concentration of a high-affinity CB1 receptor radioligand, such as [³H]CP55,940, is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.[6]
-
Incubation: The reaction is carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.1% BSA, pH 7.4) at 30°C for 60-90 minutes to reach equilibrium.[5][6]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[5][6] The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[5]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[6]
GTPγS Binding Assay
Objective: To assess the inverse agonist activity of this compound by measuring its effect on G-protein activation.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the CB1 receptor are used.[7]
-
Assay Buffer: The assay is performed in a buffer typically containing 50 mM Tris-HCl, 3-5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and varying concentrations of GDP (e.g., 10-30 µM), pH 7.4.[8] The presence of GDP is crucial for observing the inhibition of basal GTPγS binding by inverse agonists.[9]
-
Incubation: Membranes are incubated with increasing concentrations of this compound in the assay buffer. The reaction is initiated by the addition of [³⁵S]GTPγS (typically at a concentration around 0.1 nM).[10] The incubation is carried out at 30°C for 60 minutes.[7]
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.[7] The filters are washed with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to decrease the basal [³⁵S]GTPγS binding demonstrates its inverse agonist activity. The IC₅₀ value for the inhibition of basal G-protein activation is determined from the concentration-response curve.
cAMP Accumulation Assay
Objective: To measure the functional consequence of this compound's inverse agonism on the downstream signaling molecule, cyclic adenosine monophosphate (cAMP).
Protocol:
-
Cell Culture: Whole cells expressing the CB1 receptor (e.g., CHO or HEK293 cells) are used.[11] Cells are typically seeded in 96- or 384-well plates.
-
Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor, such as IBMX (0.5 mM), to prevent the degradation of cAMP and enhance the assay window.[12]
-
Treatment: Cells are then treated with increasing concentrations of this compound. To measure inverse agonism, the effect of this compound on basal cAMP levels is assessed. To measure antagonist activity, cells are co-incubated with this compound and a CB1 receptor agonist (e.g., CP55,940).[13]
-
Stimulation of Adenylyl Cyclase (for antagonist testing): To enhance the signal for Gi-coupled receptors, adenylyl cyclase is often stimulated with forskolin.[12]
-
Cell Lysis and cAMP Measurement: After incubation (typically 20-30 minutes at 37°C), the cells are lysed, and the intracellular cAMP concentration is measured using a variety of commercially available kits, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or competitive binding immunoassays.[12][13]
-
Data Analysis: For inverse agonism, an increase in cAMP levels above baseline indicates a reduction in the constitutive activity of the Gi/o-coupled CB1 receptor. For antagonism, a rightward shift in the agonist dose-response curve in the presence of this compound is observed. EC₅₀ or IC₅₀ values are determined from the respective dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the workflows of the described experimental procedures.
Caption: this compound's inverse agonism at the CB1 receptor.
Caption: Workflow for the radioligand binding assay.
Caption: Workflow for the GTPγS binding assay.
Caption: Workflow for the cAMP accumulation assay.
Conclusion
This compound is a well-characterized CB1 receptor inverse agonist with high binding affinity and demonstrable functional activity. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug development. While this compound's clinical journey was halted, the insights gained from its pharmacological characterization continue to inform the development of new therapeutics targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. Differential modulation by GTPγS of agonist and inverse agonist binding to h5-HT1A receptors revealed by [3H]-WAY100,635 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
Molecular Docking of Taranabant with Cannabinoid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking of Taranabant, a selective inverse agonist of the cannabinoid receptor 1 (CB1), with its primary target and the closely related cannabinoid receptor 2 (CB2). This document outlines the binding affinities, key molecular interactions, detailed experimental protocols for in silico docking, and the associated signaling pathways.
Quantitative Data Summary
The binding affinity and computational docking metrics for this compound against CB1 and CB2 receptors are summarized below. This data highlights the significant selectivity of this compound for the CB1 receptor.
Table 1: Binding Affinity of this compound for Cannabinoid Receptors
| Receptor | Ligand | Ki (nM) | Reference |
| Human CB1 | This compound | 0.13 | [1] |
| Human CB2 | This compound | 170 | [2] |
Table 2: Molecular Docking and Simulation Metrics for this compound with CB1 Receptor
| Parameter | Value | PDB ID | Software/Method | Reference |
| Binding Free Energy (ΔG) | -11.134 kcal/mol | 5U09 | MOE | [1] |
| RMSD (re-docking) | < 2.0 Å | 5U09 | - | [1] |
| RMSD (cross-docking to active state) | 6.68 Å | 5XRA | Schrödinger (IFD) | [3] |
| RMSD (MD simulation from cross-docked pose) | 5.72 Å | 5XRA | GROMACS | [3] |
Molecular Interactions of this compound with the CB1 Receptor
Molecular docking studies, supported by the crystal structure of the human CB1 receptor in complex with this compound (PDB ID: 5U09), have elucidated the key interactions driving its high affinity and selectivity.[2][4][5] The binding pocket is predominantly hydrophobic.
Key Interacting Residues in the CB1 Receptor:
-
Hydrophobic Interactions: A significant portion of this compound's affinity is derived from hydrophobic interactions with a cluster of aromatic and aliphatic residues. These include:
-
Hydrogen Bonding: A crucial hydrogen bond is formed between the amide NH of this compound and the hydroxyl group of Ser3837.39, which is considered key to its superior affinity.[6]
-
Polar Contact: A polar contact is observed between the trifluoromethyl group of this compound and the sidechain of S1231.39.
Experimental Protocols for Molecular Docking
This section details a generalized protocol for performing molecular docking of this compound with the CB1 receptor using Schrödinger Maestro, based on methodologies reported in the literature.[3][7]
Software and Prerequisites
-
Schrödinger Maestro
-
Protein Data Bank (PDB) structure of the human CB1 receptor (e.g., 5U09)
-
3D structure of this compound
Step-by-Step Protocol
-
Protein Preparation:
-
Load the CB1 receptor crystal structure (5U09) into Maestro.
-
Utilize the "Protein Preparation Wizard" to:
-
Assign bond orders, add hydrogens, and create disulfide bonds.
-
Fill in missing side chains and loops using Prime.
-
Generate protonation states at a physiological pH (e.g., 7.4) using Epik.
-
Optimize the hydrogen-bond network.
-
Perform a restrained minimization of the protein structure.
-
-
-
Ligand Preparation:
-
Load the 3D structure of this compound into Maestro.
-
Use "LigPrep" to:
-
Generate possible ionization states at the target pH.
-
Generate tautomers and stereoisomers if necessary.
-
Perform a conformational search and energy minimization.
-
-
-
Receptor Grid Generation:
-
Define the binding site by selecting the co-crystallized ligand (this compound in 5U09) as the centroid of the grid box.
-
Ensure the grid box dimensions are sufficient to encompass the entire binding pocket.
-
-
Induced Fit Docking (IFD):
-
Open the "Induced Fit Docking" panel.
-
Select the prepared protein structure and the prepared this compound ligand.
-
Define the binding site residues for side-chain flexibility (typically residues within a 5-6 Å radius of the ligand).
-
Set the docking precision (e.g., Standard Precision - SP or Extra Precision - XP).
-
Initiate the IFD protocol. The software will perform an initial docking, refine the receptor structure around the ligand poses, and then re-dock the ligand into the refined structures.
-
-
Analysis of Results:
-
Analyze the output poses based on their docking scores (e.g., GlideScore, IFDScore).
-
Visually inspect the top-ranked poses to assess the key interactions with the receptor.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of this compound to validate the docking protocol.
-
Visualization of Workflows and Pathways
Molecular Docking Workflow
Cannabinoid Receptor Signaling Pathway
As an inverse agonist, this compound binds to the CB1 receptor and stabilizes its inactive conformation. This prevents the constitutive activity of the receptor and the activation of the associated Gi/o protein.[8][9][10][11] Consequently, the downstream signaling cascade is inhibited, leading to a decrease in the inhibition of adenylyl cyclase, which in turn affects the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). The regulation of other pathways, such as the mitogen-activated protein kinase (MAPK) pathway, is also influenced.[8][10][11]
References
- 1. mdpi.com [mdpi.com]
- 2. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand discrimination during virtual screening of the CB1 cannabinoid receptor crystal structures following cross-docking and microsecond molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schrodinger.com [schrodinger.com]
- 8. researchgate.net [researchgate.net]
- 9. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Taranabant: A Technical Whitepaper on its Physicochemical Properties and Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (codenamed MK-0364) is a potent and selective cannabinoid receptor type 1 (CB1) inverse agonist that was investigated for the treatment of obesity.[1][2] As a member of this therapeutic class, this compound demonstrated significant anorectic effects.[1] Developed by Merck & Co., its clinical development was halted due to central nervous system side effects, primarily depression and anxiety.[1] Despite its discontinuation for clinical use, this compound remains a valuable tool for researchers studying the endocannabinoid system and the physiological roles of the CB1 receptor. This technical guide provides an in-depth overview of this compound's Chemical Abstracts Service (CAS) number, its physicochemical properties, and its core mechanism of action, complete with experimental methodologies and pathway visualizations.
This compound: CAS Number and Chemical Identity
The unique identifier for this compound is its CAS number, which is essential for accurate identification in research and regulatory contexts.
-
CAS Number: 701977-09-5[1]
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is fundamental for drug development, influencing its formulation, pharmacokinetics, and pharmacodynamics. The following tables summarize the known quantitative data for this compound.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [1] |
| Molar Mass | 515.96 g·mol⁻¹ | [1] |
| Appearance | White to off-white solid | [3] |
Table 2: Physicochemical Parameters of this compound
| Property | Value | Method | Source |
| Melting Point | Data not available | - | |
| Boiling Point | Data not available | - | |
| Calculated logP (ClogP) | 6.7 | Computational | [4] |
| pKa | Data not available | - | |
| Aqueous Solubility | Sparingly soluble | - | [3] |
| Solubility in DMSO | ≥ 42 mg/mL (81.40 mM) | Experimental | [5] |
| Solubility in other solvents | Soluble in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (≥ 2.75 mg/mL); Soluble in 10% DMSO + 90% Corn Oil (≥ 2.75 mg/mL) | Experimental | [3] |
Experimental Protocols for Physicochemical Property Determination
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard experimental protocols for determining key physicochemical properties.
Determination of n-Octanol/Water Partition Coefficient (logP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.[6][7][8]
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[6]
-
Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is agitated (shaken) for a defined period (e.g., 24 hours) at a constant temperature to allow for the equilibrium partitioning of the compound between the two phases.[8]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Potentiometric titration is a precise method for determining the pKa of a substance.[9][10][11][12]
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, often a mixture of water and a co-solvent for poorly soluble compounds. The ionic strength of the solution is kept constant.[9][11]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[12]
Determination of Aqueous Solubility by Equilibrium Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound.[13][14][15][16]
-
Sample Preparation: An excess amount of solid this compound is added to a specific volume of an aqueous buffer (e.g., at various physiological pH values) in a sealed flask.[16]
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[15]
-
Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined by a validated analytical method, such as HPLC-UV.
Signaling Pathway of this compound as a CB1 Inverse Agonist
This compound functions as an inverse agonist at the CB1 receptor, a G protein-coupled receptor (GPCR). Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the receptor and reduces its basal or constitutive activity.[17]
The CB1 receptor is primarily coupled to inhibitory G proteins (Gi/o). In its basal state, the CB1 receptor exhibits some level of constitutive activity, leading to a tonic inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels.
When this compound binds to the CB1 receptor, it stabilizes the receptor in an inactive conformation. This action further reduces the basal G protein signaling, leading to an increase in adenylyl cyclase activity and a subsequent rise in intracellular cAMP levels compared to the basal state. This is the hallmark of an inverse agonist.
Experimental Workflow for Characterizing this compound's Activity
The following workflow outlines key experiments used to characterize the inverse agonist activity of this compound at the CB1 receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the CB1 receptor.[18][19][20][21]
-
Principle: A radiolabeled ligand with known affinity for the CB1 receptor (e.g., [³H]CP55,940) is incubated with a preparation of membranes from cells expressing the CB1 receptor. The ability of increasing concentrations of unlabeled this compound to displace the radioligand is measured.
-
Methodology:
-
Prepare cell membranes expressing the human CB1 receptor.
-
Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separate the bound from unbound radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.
-
cAMP Accumulation Assay
This functional assay measures the effect of this compound on intracellular cAMP levels, confirming its inverse agonist activity.[22][23][24][25][26]
-
Principle: In cells expressing the CB1 receptor, the basal activity of the receptor tonically inhibits adenylyl cyclase. An inverse agonist will reverse this inhibition, leading to an increase in cAMP levels.
-
Methodology:
-
Culture cells stably expressing the human CB1 receptor.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubate the cells with varying concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., HTRF, ELISA).
-
An increase in cAMP levels above the basal level indicates inverse agonism.
-
Conclusion
This compound, identified by CAS number 701977-09-5, is a well-characterized CB1 receptor inverse agonist. Its physicochemical properties, particularly its high lipophilicity, are important considerations in its biological activity and disposition. The primary mechanism of action of this compound involves binding to the CB1 receptor and reducing its basal activity, leading to an increase in intracellular cAMP levels. The experimental workflows outlined in this guide, including radioligand binding and cAMP accumulation assays, are standard methods for characterizing the pharmacological profile of compounds like this compound. While its clinical development was terminated, this compound continues to be a valuable pharmacological tool for elucidating the complex roles of the endocannabinoid system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The discovery of this compound, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a Population Pharmacokinetic Model for this compound, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. who.int [who.int]
- 17. The acyclic CB1R inverse agonist this compound mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. pubcompare.ai [pubcompare.ai]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. marshall.edu [marshall.edu]
- 24. en.ice-biosci.com [en.ice-biosci.com]
- 25. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Taranabant: Application Notes and Protocols for In Vivo Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (formerly MK-0364) is a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R). The CB1R is a key component of the endocannabinoid system, which is involved in regulating appetite, energy balance, and metabolism. As an inverse agonist, this compound binds to the CB1R and promotes an inactive conformational state, thereby reducing the receptor's basal activity. This mechanism of action leads to decreased food intake and increased energy expenditure, which made this compound a promising candidate for the treatment of obesity.[1][2]
Preclinical studies in various animal models, particularly in diet-induced obese (DIO) mice, demonstrated the efficacy of this compound in promoting weight loss and improving metabolic parameters.[2] However, the clinical development of this compound was discontinued due to the emergence of psychiatric adverse effects, including anxiety and depression, at higher doses.[3][4] Despite its discontinuation for clinical use, this compound remains a valuable pharmacological tool for researchers studying the role of the endocannabinoid system in physiology and disease.
These application notes provide an overview of the in vivo experimental protocols for studying the effects of this compound, with a focus on diet-induced obesity models.
Mechanism of Action: CB1 Receptor Inverse Agonism
This compound exerts its effects by acting as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist that simply blocks the binding of agonists, an inverse agonist stabilizes the receptor in an inactive conformation, thus reducing its constitutive activity. The CB1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.[5][6] The inverse agonism of this compound at the CB1 receptor leads to the inhibition of downstream signaling pathways that are constitutively active. This results in a reduction in appetite and an increase in energy expenditure.[1][7]
Signaling Pathway of CB1 Receptor Inverse Agonism by this compound
Caption: this compound's inverse agonism on the CB1R signaling pathway.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from preclinical and clinical studies on this compound.
Preclinical Data: Diet-Induced Obese (DIO) Mice
| Parameter | Vehicle Control | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) | Study Duration | Reference |
| Body Weight Change | - | ↓ | ↓↓ | ↓↓↓ | 5 weeks | [8] |
| Food Intake | - | ↓ | ↓↓ | ↓↓↓ | 5 weeks | [8] |
| Adiposity | - | ↓ | ↓↓ | ↓↓↓ | 5 weeks | [8] |
| Plasma Insulin | - | ↓ | ↓ | ↓↓ | 5 weeks | [8] |
| Plasma Leptin | - | ↓ | ↓ | ↓↓ | 5 weeks | [8] |
Arrow count indicates the relative magnitude of the effect.
Clinical Data: Obese Human Subjects
| Parameter | Placebo | This compound (0.5 mg/day) | This compound (2 mg/day) | This compound (4 mg/day) | This compound (6 mg/day) | Study Duration | Reference |
| Body Weight Change (kg) | -1.2 | -2.9 | -3.9 | -4.1 | -5.3 | 12 weeks | [4] |
| Body Weight Change (kg) | -2.6 | - | -6.6 | -8.1 | - | 52 weeks | [9] |
| Waist Circumference Change (%) | -3.1 | - | -7.0 | -7.5 | - | 52 weeks | [10] |
| HDL Cholesterol Change (%) | 7.0 | - | 13.2 | 14.1 | - | 52 weeks | [10] |
| Triglycerides Change (%) | 4.0 | - | -3.1 | -6.2 | - | 52 weeks | [10] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the effects of this compound.
Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet, creating a relevant model for studying anti-obesity therapeutics like this compound.
Experimental Workflow:
Caption: Workflow for a diet-induced obesity study.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Standard chow diet (for control group)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Acclimatization: House mice in a temperature- and light-controlled environment (12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week.
-
Diet Induction:
-
Divide mice into two groups: a control group that continues on the standard chow diet and a DIO group that is switched to the HFD.
-
Maintain the mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.
-
Monitor body weight weekly.
-
-
Randomization: Once the DIO mice have reached a significantly higher body weight than the control mice, randomize them into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Administration:
-
Prepare a suspension of this compound in the chosen vehicle. A common vehicle for oral administration of hydrophobic compounds is 0.5% carboxymethyl cellulose (CMC) in sterile water.
-
Administer this compound or vehicle to the respective groups daily via oral gavage at a consistent time each day.
-
-
Monitoring:
-
Measure body weight and food intake daily or several times per week.
-
At the end of the treatment period, perform metabolic assessments such as a glucose tolerance test.
-
Food Intake Measurement
This protocol details the measurement of food consumption in mice to assess the anorectic effects of this compound.
Procedure:
-
Housing: House mice individually to allow for accurate measurement of individual food intake.
-
Baseline Measurement: Before initiating treatment, measure baseline food intake for a few days to establish a stable baseline for each mouse.
-
Measurement Technique:
-
Provide a pre-weighed amount of food in the food hopper.
-
After a set period (e.g., 24 hours), weigh the remaining food in the hopper and any spillage on the cage floor.
-
The difference between the initial and final weight of the food represents the daily food intake.
-
-
Data Analysis: Calculate the average daily food intake for each treatment group and compare the this compound-treated groups to the vehicle control group.
Glucose Tolerance Test (GTT)
A GTT is performed to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.
Procedure:
-
Fasting: Fast the mice for 6 hours prior to the GTT, with free access to water.
-
Baseline Glucose: At the beginning of the test (time 0), collect a small blood sample from the tail vein and measure the baseline blood glucose level using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via intraperitoneal (IP) injection or oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify the overall glucose tolerance. Compare the AUC values between the this compound-treated and vehicle control groups.
Locomotor Activity Assessment
This protocol is to evaluate the potential central nervous system effects of this compound on spontaneous movement.
Procedure:
-
Apparatus: Use an open-field arena equipped with infrared beams to automatically track the movement of the animal.
-
Acclimatization: Place the mouse in the center of the open-field arena and allow it to acclimate for a short period (e.g., 5-10 minutes).
-
Data Collection: Following drug or vehicle administration, place the mouse back in the arena and record its activity for a defined period (e.g., 30-60 minutes).
-
Parameters Measured: The system will record various parameters, including:
-
Total distance traveled
-
Horizontal activity (ambulation)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle control groups.
Conclusion
This compound is a well-characterized CB1 receptor inverse agonist that has demonstrated efficacy in reducing body weight and improving metabolic parameters in preclinical models of obesity. The protocols outlined in these application notes provide a framework for researchers to further investigate the in vivo effects of this compound and to explore the role of the endocannabinoid system in metabolic regulation. When conducting these experiments, it is crucial to adhere to ethical guidelines for animal research and to include appropriate control groups for valid data interpretation. Despite its clinical discontinuation, this compound remains a valuable research tool for advancing our understanding of obesity and metabolic diseases.
References
- 1. The acyclic CB1R inverse agonist this compound mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of this compound, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. | BioWorld [bioworld.com]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. sciencedaily.com [sciencedaily.com]
- 8. Anti-obesity effect of SR141716, a CB1 receptor antagonist, in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A clinical trial assessing the safety and efficacy of this compound, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Aids Weight Loss, Enhances Metabolic Parameters | MDedge [mdedge.com]
Application Notes and Protocols for the Preparation of Taranabant Formulations for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taranabant is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that has been investigated for the treatment of obesity.[1][2] As a research compound, its poor aqueous solubility presents challenges for in vitro and in vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations suitable for laboratory research, ensuring consistent and reliable results. The protocols focus on creating a stable oral suspension for in vivo animal studies and a concentrated stock solution for in vitro assays. Additionally, this document summarizes key pharmacokinetic parameters of this compound and visualizes its mechanism of action and the formulation workflow.
Introduction to this compound
This compound (MK-0364) is a non-peptide small molecule that acts as an inverse agonist at the CB1 receptor.[1][2] The endocannabinoid system, particularly the CB1 receptor, plays a crucial role in regulating energy balance and food intake.[1] By blocking the activity of the CB1 receptor, this compound was developed to reduce appetite and promote weight loss.[1] Due to its lipophilic nature, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.[3] Proper formulation is therefore critical to achieve adequate bioavailability and exposure in preclinical studies.
Data Presentation: Physicochemical and Pharmacokinetic Properties of this compound
The following tables summarize key quantitative data for this compound, compiled from various preclinical and clinical studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₅ClF₃N₃O₂ | [4] |
| Molar Mass | 515.96 g/mol | [4] |
| ClogP | 6.7 | [3] |
| Aqueous Solubility | Poor | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Single Oral Dose)
| Parameter | Value | Conditions | Reference |
| Tmax (median) | 1.0 - 2.5 hours | Single oral doses (0.5-600 mg) | [5] |
| t1/2 (terminal) | 38 - 69 hours | Single oral doses | [5] |
| Cmax Increase with Food | 14% | Co-administration with a high-fat meal | [5] |
| AUC Increase with Food | 74% | Co-administration with a high-fat meal | [5] |
Table 3: Multiple-Dose Pharmacokinetic Parameters of this compound in Healthy Male Volunteers
| Parameter | Value | Dosing Regimen | Reference |
| Time to Steady State | ~13 days | 5, 7.5, 10, or 25 mg once daily for 14 days | [6] |
| Accumulation Half-life | 15 - 21 hours | 5, 7.5, and 10 mg doses | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Oral Suspension for In Vivo Rodent Studies
This protocol describes the preparation of a 1 mg/mL this compound suspension suitable for oral gavage in mice or rats. This formulation is designed to enhance the wettability and suspendability of the poorly soluble compound.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Methylcellulose (0.5% in sterile water)
-
Sterile water for injection
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
-
Sterile graduated cylinders and beakers
-
Calibrated micropipettes
Procedure:
-
Vehicle Preparation (0.5% Methylcellulose with 0.2% Tween 80):
-
In a sterile beaker, add 0.2 mL of Tween 80 to 99.8 mL of 0.5% methylcellulose solution.
-
Stir the solution on a magnetic stir plate until the Tween 80 is fully dispersed. This is your vehicle solution.
-
-
This compound "Wetting":
-
Weigh the desired amount of this compound powder (e.g., 10 mg for a 10 mL final volume).
-
Place the this compound powder in a glass mortar.
-
Add a small volume of the vehicle solution (approximately 1-2 drops per 10 mg of powder) to the mortar.
-
Gently triturate the powder with the pestle to create a smooth, uniform paste. This step is crucial for ensuring the powder is adequately wetted and does not clump.
-
-
Suspension Preparation:
-
Gradually add the remaining vehicle solution to the mortar in small aliquots while continuously triturating.
-
Once all the vehicle has been added and the suspension appears uniform, transfer the contents to a sterile beaker with a magnetic stir bar.
-
Stir the suspension on a stir plate for at least 30 minutes to ensure homogeneity.
-
-
Storage and Handling:
-
Store the suspension in a tightly sealed, light-protected container at 2-8°C.
-
Before each use, vortex the suspension vigorously for at least 1 minute to ensure a uniform distribution of this compound.
-
The stability of this suspension should be determined, but it is recommended to prepare it fresh weekly.
-
Protocol 2: Preparation of this compound Stock Solution for In Vitro Assays
This protocol details the preparation of a 10 mM this compound stock solution in DMSO for use in cell-based assays and other in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculation:
-
The molecular weight of this compound is 515.96 g/mol .
-
To prepare a 10 mM solution, you will need 5.16 mg of this compound per 1 mL of DMSO.
-
-
Weighing and Dissolving:
-
Accurately weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of DMSO to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage and Handling:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in light-protected tubes.
-
When preparing working solutions for assays, dilute the stock solution in the appropriate assay buffer. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a CB1 receptor inverse agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C27H25ClF3N3O2 | CID 11226090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of this compound, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of this compound, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying CB1 Receptor Function In Vitro Using Taranabant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Taranabant, a potent and selective cannabinoid 1 (CB1) receptor inverse agonist, in in vitro studies to elucidate CB1 receptor function. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound (formerly MK-0364) is a non-peptide small molecule that acts as a potent and selective inverse agonist for the CB1 receptor.[1] Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the CB1 receptor, which exhibits constitutive (basal) activity even in the absence of an endogenous ligand, this compound reduces this basal level of receptor signaling.[2] This property makes this compound a valuable tool for investigating the physiological roles of constitutive CB1 receptor activity.
The primary mechanism of action for this compound involves binding to the CB1 receptor and stabilizing it in an inactive conformation. This prevents the G-protein coupling and subsequent downstream signaling cascades that are tonically active. The CB1 receptor primarily couples to inhibitory G-proteins (Gαi/o), which in their active state inhibit adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and modulate ion channels.[3][4] By stabilizing the inactive state of the CB1 receptor, this compound effectively increases cAMP levels and modulates ion channel activity in the opposite direction of an agonist.
Data Presentation: In Vitro Pharmacology of this compound
The following tables summarize the quantitative data for this compound's in vitro activity at the CB1 receptor.
Table 1: Radioligand Binding Affinity of this compound at Cannabinoid Receptors
| Receptor | Species | Radioligand | This compound Ki (nM) | Reference |
| CB1 | Human | [3H]SR141716A | 0.13 | [5] |
| CB1 | Rat | [3H]SR141716A | 0.27 | [5] |
| CB2 | Human | [3H]CP55,940 | 170 | [5] |
| CB2 | Rat | [3H]CP55,940 | 310 | [5] |
Table 2: Functional Activity of this compound at the CB1 Receptor
| Assay | Cell Line | Parameter | This compound Value | Reference |
| cAMP Accumulation | CHO-hCB1 | IC50 (nM) | 2.4 | [6] |
| GTPγS Binding | hCB1 membranes | IC50 (nM) | 0.3 | [6] |
| ERK1/2 Phosphorylation | N/A | IC50 (nM) | Data not available in search results | N/A |
Note: Data for the effect of this compound on ERK1/2 phosphorylation was not found in the provided search results. This represents a data gap that could be addressed in future experimental work.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the function of this compound at the CB1 receptor are provided below.
Protocol 1: CB1 Receptor Radioligand Displacement Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 receptor antagonist.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).
-
Radioligand: [3H]SR141716A (Rimonabant), a high-affinity CB1 antagonist.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4, ice-cold.
-
Non-specific binding control: A high concentration of a non-labeled CB1 receptor ligand (e.g., 10 µM WIN 55,212-2).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of Assay Buffer, 25 µL of [3H]SR141716A (at a final concentration close to its Kd), and 50 µL of cell membrane suspension.
-
Non-specific Binding: 25 µL of non-specific binding control, 25 µL of [3H]SR141716A, and 50 µL of cell membrane suspension.
-
Displacement: 25 µL of each this compound dilution, 25 µL of [3H]SR141716A, and 50 µL of cell membrane suspension.
-
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Accumulation Assay for Inverse Agonism
This protocol measures the ability of this compound to increase basal intracellular cAMP levels, a hallmark of inverse agonism at the Gαi/o-coupled CB1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human CB1 receptor (CHO-hCB1 or HEK293-hCB1).
-
This compound.
-
Forskolin (an adenylyl cyclase activator, used as a positive control).
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
cAMP assay kit (e.g., a competitive immunoassay using HTRF, AlphaScreen, or ELISA technology).
-
96-well cell culture plates.
Procedure:
-
Seed the CHO-hCB1 or HEK293-hCB1 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells once with pre-warmed Stimulation Buffer.
-
Add 50 µL of Stimulation Buffer containing 500 µM IBMX to each well and incubate for 15 minutes at 37°C.
-
Prepare serial dilutions of this compound in Stimulation Buffer.
-
Add 50 µL of the this compound dilutions to the respective wells. For control wells, add 50 µL of Stimulation Buffer (basal) or Forskolin (positive control).
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. An increase in cAMP levels above the basal level indicates inverse agonist activity. Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect).
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is designed to assess the effect of this compound on the basal phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream signaling event of the CB1 receptor.
Materials:
-
Cells expressing the human CB1 receptor (e.g., HEK293-hCB1 or a neuronal cell line).
-
This compound.
-
CB1 receptor agonist (e.g., WIN 55,212-2) as a positive control for ERK activation.
-
Serum-free cell culture medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Plate the cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 15-30 minutes). Include a vehicle control (basal) and a positive control (CB1 agonist).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with 100 µL of Lysis Buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phospho-ERK1/2 as a ratio to total ERK1/2. A decrease in this ratio in this compound-treated cells compared to the basal control would indicate inverse agonism on the ERK pathway.
Visualizations
CB1 Receptor Signaling Pathway with this compound
Caption: this compound stabilizes the inactive state of the CB1 receptor.
Experimental Workflow for cAMP Assay
Caption: Workflow for measuring this compound's inverse agonism via cAMP.
Logical Relationship of Inverse Agonism Measurement
Caption: this compound reduces the basal signaling of the CB1 receptor.
References
- 1. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 4. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
Taranabant as a pharmacological tool for metabolic research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (formerly MK-0364) is a potent and selective cannabinoid receptor 1 (CB1) inverse agonist.[1][2] Developed initially for the treatment of obesity, its development was halted due to centrally mediated psychiatric side effects.[2] However, these very properties make this compound a valuable pharmacological tool for investigating the role of the endocannabinoid system in metabolic regulation. As an inverse agonist, this compound not only blocks the effects of endogenous cannabinoids but also reduces the basal, constitutive activity of the CB1 receptor. This unique mechanism of action allows for the detailed exploration of CB1 receptor function in various physiological and pathophysiological states related to metabolism.
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in metabolic research, aimed at aiding researchers in designing and executing experiments to further elucidate the role of the endocannabinoid system in metabolic diseases.
Pharmacological Profile
This compound is a high-affinity CB1 receptor inverse agonist with significant selectivity over the CB2 receptor. Its primary mechanism of action involves the stabilization of the inactive conformation of the CB1 receptor, leading to a reduction in downstream signaling pathways.[1][3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species | Receptor | Reference |
| Binding Affinity (Ki) | 0.13 nM | Human | CB1 | |
| 170 nM | Human | CB2 | ||
| Functional Activity | Inverse Agonist | Human | CB1 | [1] |
Table 2: Preclinical In Vivo Efficacy in Rodent Models of Obesity
| Species | Model | Dose | Effect | Reference |
| Mouse | Diet-Induced Obesity | 1 mg/kg | 48% decrease in overnight body weight gain | |
| Mouse | Diet-Induced Obesity | 3 mg/kg | 165% decrease in overnight body weight gain | |
| Rat | Diet-Induced Obesity | 1-10 mg/kg | Reduction in food intake and body weight | [4] |
Table 3: Clinical Efficacy in Obese Human Subjects (52-Week Study)
| Treatment Group | Mean Change in Body Weight (kg) | Mean Change in Waist Circumference (cm) | Reference |
| Placebo | -2.6 | -3.1 | [5] |
| This compound 2 mg | -6.6 | -7.0 | [5] |
| This compound 4 mg | -8.1 | -7.5 | [5] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Inverse Agonist Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Agonist binding to the CB1 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates various ion channels. As an inverse agonist, this compound stabilizes the inactive state of the receptor, leading to an increase in basal cAMP levels and inhibition of downstream signaling cascades that are constitutively active.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery of this compound, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A clinical trial assessing the safety and efficacy of this compound, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Taranabant in Neurological and Psychiatric Disorder Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist. Initially developed for the treatment of obesity, its clinical development was halted due to centrally mediated psychiatric adverse events, including anxiety and depression. Despite its discontinuation for its primary indication, the unique mechanism of action of this compound as a CB1 inverse agonist makes it a valuable research tool for investigating the role of the endocannabinoid system in various neurological and psychiatric disorders. These application notes provide a summary of the available preclinical data and detailed protocols for utilizing this compound in relevant animal models.
Mechanism of Action
This compound acts as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect of an agonist. The CB1 receptor is a G-protein coupled receptor, and its activation by endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists (like THC) leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an inverse agonist, this compound is hypothesized to increase the basal activity of adenylyl cyclase, leading to an increase in cAMP levels. This modulation of the endocannabinoid system, which is widely distributed in the brain and plays a crucial role in regulating mood, anxiety, and cognition, underlies the effects of this compound observed in preclinical and clinical studies.
Application in Neurological and Psychiatric Disorder Models
While primarily investigated for obesity, some preclinical studies have explored the effects of this compound in models relevant to psychiatric disorders, particularly those assessing mood and anxiety-like behaviors.
Models of Depression-Like Behavior
The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used rodent models to screen for antidepressant-like activity. These tests are based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. Antidepressant compounds typically reduce the duration of immobility.
A key study investigated the potential central side effects of this compound in mice using these models.[1]
Data Summary:
| Model | Species | Compound | Dose Range | Key Finding | Citation |
| Forced Swim Test | Mouse | This compound | 0.1 - 3 mg/kg (i.p.) | Did not display mood-related adverse side effects. | [1] |
| Tail Suspension Test | Mouse | This compound | 0.1 - 3 mg/kg (i.p.) | Did not display mood-related adverse side effects. | [1] |
Note: The specific quantitative data (e.g., immobility time) from these studies were not available in the reviewed literature.
Models of Anxiety-Like Behavior
Animal models of anxiety, such as the Elevated Plus Maze (EPM), are used to assess the anxiolytic or anxiogenic potential of compounds. The EPM consists of two open and two enclosed arms, and anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
While no specific studies utilizing this compound in the EPM were identified in the literature reviewed, the known psychiatric adverse events of anxiety in humans suggest that this compound would likely exhibit an anxiogenic-like profile in this model.
Hypothesized Outcome:
| Model | Species | Compound | Hypothesized Finding |
| Elevated Plus Maze | Rodent | This compound | Decrease in time spent and entries into open arms. |
Experimental Protocols
The following are detailed protocols for the key experiments cited or relevant to the application of this compound in neurological and psychiatric disorder models.
Forced Swim Test (Mouse)
Objective: To assess antidepressant-like or pro-depressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Glass or plastic cylinders (25 cm high, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software (optional)
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound (0.1, 1, 3 mg/kg) or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.
-
Test Apparatus: Fill the cylinders with water to a depth of 15 cm.
-
Test Procedure:
-
Gently place each mouse into a cylinder.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Tail Suspension Test (Mouse)
Objective: To assess antidepressant-like or pro-depressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording and analysis software (optional)
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound (0.1, 1, 3 mg/kg) or vehicle i.p. 30-60 minutes before the test.
-
Test Procedure:
-
Attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).
-
Suspend the mouse by its tail from the horizontal bar.
-
The total duration of the test is 6 minutes.
-
Record the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for slight respiratory movements.
-
-
Data Analysis: Compare the mean immobility time between the this compound-treated groups and the vehicle-treated group using an appropriate statistical test.
Elevated Plus Maze (Rodent)
Objective: To assess the anxiolytic-like or anxiogenic-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two closed arms elevated from the floor)
-
Video tracking software
Procedure:
-
Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
Compare these parameters between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests.
-
Effects on Neurotransmitter Systems
Conclusion
This compound, despite its failed clinical development for obesity, remains a valuable pharmacological tool for probing the function of the endocannabinoid system in the context of neurological and psychiatric disorders. The available preclinical data, although limited, suggest that at doses effective in peripheral systems, this compound may not induce the classic depressive-like behaviors seen with other CB1 inverse agonists in rodent models. However, the significant psychiatric adverse events observed in humans underscore the complex role of the CB1 receptor in regulating mood and anxiety. The provided protocols offer a starting point for researchers to further investigate the nuanced effects of this compound and the broader implications of CB1 receptor inverse agonism in the central nervous system. Further studies are warranted to explore its anxiogenic potential and its effects on neurotransmitter systems to better understand its complex pharmacological profile.
References
Taranabant for Investigating Nicotine Dependence in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist.[1][2] While its clinical development for obesity and smoking cessation was discontinued due to psychiatric side effects, its mechanism of action remains a valuable tool for preclinical research into the neurobiology of nicotine dependence.[3][4][5] The endocannabinoid system is intricately involved in the rewarding effects of nicotine, primarily through modulation of the mesolimbic dopamine system.[6][7] CB1 receptor antagonists, such as this compound and the related compound rimonabant, have been shown to attenuate the reinforcing properties of nicotine in animal models, suggesting a crucial role for CB1 receptors in nicotine addiction.[6][8][9]
These application notes provide an overview and detailed protocols for utilizing this compound in animal models to investigate its effects on nicotine dependence. Due to the limited published research on this compound specifically in animal models of nicotine dependence, the following protocols are based on established methodologies for the broader class of CB1 receptor antagonists, particularly rimonabant. Researchers should adapt these protocols based on their specific experimental goals and in-house validation.
Data Presentation
The following tables are templates for organizing quantitative data from experiments investigating the effects of this compound on nicotine dependence in animal models.
Table 1: Effect of this compound on Nicotine Self-Administration
| Treatment Group | Dose of this compound (mg/kg) | Number of Nicotine Infusions (Mean ± SEM) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) |
| Vehicle Control | 0 | |||
| This compound | 1 | |||
| This compound | 3 | |||
| This compound | 10 |
Table 2: Effect of this compound on Conditioned Place Preference (CPP) for Nicotine
| Treatment Group | Dose of this compound (mg/kg) | Pre-Conditioning Preference (s) (Mean ± SEM) | Post-Conditioning Preference (s) (Mean ± SEM) | Change in Preference (s) (Mean ± SEM) |
| Saline + Vehicle | 0 | |||
| Nicotine + Vehicle | 0 | |||
| Nicotine + this compound | 1 | |||
| Nicotine + this compound | 3 |
Table 3: Effect of this compound on Nicotine-Induced Dopamine Release in the Nucleus Accumbens
| Treatment Group | Dose of this compound (mg/kg) | Basal Dopamine Level (% of baseline) | Peak Dopamine Level after Nicotine (% of baseline) | Area Under the Curve (AUC) |
| Vehicle + Saline | 0 | |||
| Vehicle + Nicotine | 0 | |||
| This compound + Nicotine | 1 | |||
| This compound + Nicotine | 3 |
Experimental Protocols
Protocol 1: Intravenous Nicotine Self-Administration in Rats
This protocol is designed to assess the effect of this compound on the reinforcing properties of nicotine.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Intravenous catheters and surgical supplies.
-
Nicotine bitartrate salt.
-
This compound.
-
Vehicle for this compound (e.g., 5% Tween 80, 5% polyethylene glycol, 90% sterile water).
-
Heparinized saline.
Procedure:
-
Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow a recovery period of 5-7 days.
-
Acquisition of Nicotine Self-Administration:
-
Rats are trained to press a lever for intravenous infusions of nicotine (e.g., 0.03 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions.
-
Each lever press results in a nicotine infusion accompanied by a cue light presentation.
-
Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
This compound Administration:
-
Once stable self-administration is established, administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle 30-60 minutes before the self-administration session.
-
A within-subjects design with a Latin square sequence of doses is recommended.
-
-
Data Collection and Analysis:
-
Record the number of infusions, active lever presses, and inactive lever presses.
-
Analyze the data using a repeated-measures ANOVA to determine the effect of this compound on nicotine self-administration.
-
Protocol 2: Nicotine-Induced Conditioned Place Preference (CPP) in Mice
This protocol assesses the effect of this compound on the rewarding memories associated with nicotine.
Materials:
-
Male C57BL/6 mice (20-25g).
-
A three-chamber CPP apparatus.
-
Nicotine hydrogen tartrate salt.
-
This compound.
-
Saline.
-
Vehicle for this compound.
Procedure:
-
Pre-Conditioning Phase (Day 1):
-
Place each mouse in the central compartment and allow free access to all chambers for 15 minutes.
-
Record the time spent in each of the two larger outer chambers to establish baseline preference.
-
-
Conditioning Phase (Days 2-9):
-
On alternate days, administer nicotine (e.g., 0.5 mg/kg, subcutaneously) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
On the intervening days, administer saline and confine the mouse to the opposite chamber for 30 minutes.
-
-
This compound Treatment and CPP Test (Day 10):
-
Administer this compound (e.g., 1, 3 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Place the mouse in the central compartment and allow free access to all chambers for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the change in preference for the nicotine-paired chamber (post-conditioning time - pre-conditioning time).
-
Analyze the data using a two-way ANOVA to assess the effect of this compound on the expression of nicotine CPP.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the investigation of this compound's effects on nicotine dependence.
Caption: Nicotine's primary reinforcing effect is mediated by the activation of nAChRs on dopamine neurons in the VTA, leading to increased dopamine release in the nucleus accumbens.
Caption: this compound, a CB1 receptor inverse agonist, is hypothesized to modulate dopamine release by acting on CB1 receptors, which are often located on GABAergic terminals that regulate dopamine neuron activity.
Caption: A typical workflow for investigating the effects of this compound on intravenous nicotine self-administration in rodents.
References
- 1. This compound, a novel cannabinoid type 1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of this compound, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid signaling in reward and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized, controlled, double-blind trial of this compound for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid type 1 receptor antagonists for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Endogenous Cannabinoid System in Nicotine Addiction: Novel Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rimonabant for treating tobacco dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Taranabant off-target activity and potential confounding results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taranabant. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our cell-based assays when using this compound, even in cells that do not express the Cannabinoid 1 (CB1) receptor. Could this be due to off-target activity?
A1: Yes, it is possible that the observed effects are due to off-target activity. While this compound is a highly selective CB1 receptor inverse agonist, preclinical studies have identified potential interactions with other receptors at higher concentrations. Specifically, this compound has been shown to have measurable affinity for the tachykinin NK2 receptor and the adenosine A3 receptor.
Data Presentation: this compound Off-Target Binding Affinity
| Target Receptor | IC50 (µM) | Reference |
| Tachykinin NK2 Receptor | 0.5 | [1] |
| Adenosine A3 Receptor | 3.4 | [1] |
| Other Screened Receptors* | >10 | [1] |
*A panel of other non-CB1, non-CB2 receptors were screened, with all others showing IC50 values greater than 10 µM.
It is recommended to perform counter-screening assays if you suspect off-target effects are confounding your results, especially if using this compound at concentrations approaching the micromolar range.
Q2: Our in vivo studies with this compound are showing anxiogenic-like or depressive-like behaviors in our animal models. Is this a known effect?
A2: Yes, this is a well-documented "on-target" effect of this compound and other CB1 receptor inverse agonists. The clinical development of this compound was halted due to psychiatric adverse events, including anxiety and depression, observed in human trials.[1][2][3] These effects are believed to be mediated by the blockade of the endocannabinoid system's role in mood and stress regulation through the CB1 receptor in the central nervous system.
When designing in vivo experiments, it is crucial to include behavioral paradigms that can assess anxiety and depression. The Elevated Plus Maze and the Forced Swim Test are standard assays for this purpose.
Troubleshooting Guides
Issue 1: Inconsistent results in CB1 receptor binding assays.
Possible Cause: Variability in experimental conditions.
Troubleshooting Steps:
-
Ensure proper membrane preparation: Use a consistent protocol for preparing cell membranes or tissue homogenates expressing the CB1 receptor.
-
Optimize radioligand concentration: Use a concentration of the radioligand (e.g., [3H]CP55,940 or [3H]SR141716A) that is at or below its Kd for the CB1 receptor to ensure sensitive detection of competitive binding.
-
Verify incubation time: Ensure that the incubation time is sufficient to reach equilibrium. This can be determined through kinetic association and dissociation experiments.
-
Control for non-specific binding: Include a condition with a high concentration of a known CB1 receptor ligand to determine non-specific binding.
-
Check buffer composition: Ensure the binding buffer composition is consistent across experiments.
Issue 2: Unexpected physiological responses in animal studies not readily explained by CB1 receptor inverse agonism.
Possible Cause: Off-target effects at the tachykinin NK2 or adenosine A3 receptors.
Troubleshooting Steps:
-
Dose-response analysis: Conduct a thorough dose-response study to determine if the unexpected effects are observed at concentrations consistent with the known IC50 values for the off-target receptors.
-
Use of selective antagonists: Co-administer selective antagonists for the tachykinin NK2 receptor (e.g., saredutant) or the adenosine A3 receptor (e.g., MRS 1220) to see if the unexpected effects are blocked.
-
Phenotypic analysis of knockout animals: If available, utilize knockout animals for the suspected off-target receptor to confirm its involvement in the observed phenotype.
Experimental Protocols
1. Competitive Radioligand Binding Assay for Off-Target Activity (General Protocol)
-
Objective: To determine the binding affinity (IC50) of this compound for a specific off-target receptor.
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., tachykinin NK2 or adenosine A3).
-
Radiolabeled ligand specific for the target receptor (e.g., [125I]-labeled neurokinin A for NK2, [125I]AB-MECA for A3).
-
Unlabeled this compound at a range of concentrations.
-
Binding buffer specific to the receptor being assayed.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C or 37°C).
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
-
2. Elevated Plus Maze for Anxiety-Like Behavior in Rodents
-
Objective: To assess the anxiogenic or anxiolytic effects of this compound.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Methodology:
-
Administer this compound or vehicle to the animals at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An anxiogenic-like effect is indicated by a decrease in the time spent and entries into the open arms compared to the vehicle-treated group.
-
3. Forced Swim Test for Depressive-Like Behavior in Rodents
-
Objective: To assess the potential of this compound to induce depressive-like behavior.
-
Apparatus: A cylindrical container filled with water.
-
Methodology:
-
Administer this compound or vehicle to the animals.
-
Place the animal in the water-filled cylinder from which it cannot escape.
-
A pre-test session (e.g., 15 minutes) is often conducted 24 hours before the test session.
-
During the test session (typically 5-6 minutes), record the duration of immobility (floating with minimal movements to keep the head above water).
-
An increase in the duration of immobility is interpreted as a depressive-like behavior.
-
Visualizations
References
Optimizing Taranabant dose for maximal efficacy and minimal side effects
Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals investigating the cannabinoid receptor type 1 (CB1) inverse agonist, Taranabant. It provides troubleshooting advice and answers to frequently asked questions to aid in the design and execution of experiments aimed at optimizing dosage for maximal efficacy and minimal side effects.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective inverse agonist of the cannabinoid receptor type 1 (CB1).[1][2] Unlike a neutral antagonist which simply blocks agonist activity, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect. In the case of the CB1 receptor, which is constitutively active, this compound reduces the receptor's basal activity.[1] The CB1 receptor, a G-protein coupled receptor, is primarily expressed in the central nervous system and peripheral tissues and is involved in regulating energy balance, appetite, and mood.[3][4] By acting as an inverse agonist, this compound is thought to decrease appetite and increase energy expenditure, leading to weight loss.[5][6]
Q2: What is the key therapeutic target of this compound?
A2: The primary therapeutic target of this compound is the cannabinoid receptor type 1 (CB1).[2]
Q3: What were the primary efficacy endpoints in clinical trials?
A3: The primary efficacy endpoints in clinical trials for this compound were the change in body weight from baseline and the proportion of patients achieving at least a 5% and 10% reduction in body weight compared to placebo.[7][8][9]
Q4: Why was the clinical development of this compound discontinued?
A4: The development of this compound was halted due to an unfavorable risk-benefit profile, specifically a high incidence of central nervous system-related side effects, including anxiety and depression, particularly at higher doses.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in weight loss response in animal models. | Genetic differences in animal strains, variations in housing conditions (temperature, light cycle), or differences in diet composition. | Ensure the use of a genetically homogeneous animal strain. Standardize environmental conditions and diet composition across all experimental groups. Consider a larger sample size to increase statistical power. |
| Unexpected behavioral side effects in preclinical studies (e.g., anxiety-like behavior). | The observed effects may be on-target effects related to CB1 receptor inverse agonism in brain regions controlling mood and anxiety. The dose may be too high. | Incorporate a comprehensive battery of behavioral tests to characterize the full spectrum of potential neuropsychiatric effects. Include a dose-response assessment to identify a potential therapeutic window with minimal behavioral side effects. |
| Difficulty translating preclinical effective doses to human clinical trials. | Differences in metabolism and pharmacokinetics between species. Brain receptor occupancy levels may differ at equivalent mg/kg doses. | Conduct pharmacokinetic studies in relevant animal models to determine plasma and brain concentrations of this compound. Use positron emission tomography (PET) imaging with a CB1 receptor tracer, if feasible, to correlate dose with receptor occupancy in the brain.[5][6] |
| High incidence of gastrointestinal side effects (nausea, diarrhea) in early-phase clinical trials. | On-target effects due to the presence of CB1 receptors in the gastrointestinal tract. The starting dose may be too high. | Initiate clinical trials with the lowest potentially effective dose and employ a dose-titration schedule to allow for patient adaptation. Advise administration with food to potentially mitigate gastrointestinal upset. |
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials (Weight Loss)
| Dose (mg/day) | Study Duration | Mean Weight Change from Baseline (kg) | % Patients with ≥5% Weight Loss | % Patients with ≥10% Weight Loss | Reference |
| Placebo | 12 weeks | -1.2 | - | - | [11] |
| 0.5 | 12 weeks | -2.9 | - | - | [11] |
| 2 | 12 weeks | -3.9 | - | - | [11] |
| 4 | 12 weeks | -4.1 | - | - | [11] |
| 6 | 12 weeks | -5.3 | - | - | [11] |
| Placebo | 52 weeks | -1.7 | - | - | [12] |
| 0.5 | 52 weeks | -5.4 | Significantly higher than placebo | Significantly higher than placebo | [12] |
| 1 | 52 weeks | -5.3 | Significantly higher than placebo | Significantly higher than placebo | [12] |
| 2 | 52 weeks | -6.7 | Significantly higher than placebo | Significantly higher than placebo | [12] |
| Placebo | 52 weeks | -2.6 | 27% | 8% | [9] |
| 2 | 52 weeks | -6.6 | 57% | 28% | [9] |
| 4 | 52 weeks | -8.1 | - | - | [13] |
| Placebo | 104 weeks | -1.4 | - | - | [7] |
| 2 | 104 weeks | -6.4 | Significantly higher than placebo | Significantly higher than placebo | [7] |
| 4 | 104 weeks | -7.6 | Significantly higher than placebo | Significantly higher than placebo | [7] |
Table 2: Summary of Common this compound Side Effects in Clinical Trials
| Adverse Event Category | Specific Side Effects | Dose Relationship | Reference |
| Psychiatric | Irritability, Anxiety, Depression, Anger/Aggression | Dose-related increase in incidence and severity.[5][6][11] | [5][6][11][12][14] |
| Gastrointestinal | Nausea, Diarrhea, Vomiting | Dose-related increase in incidence.[5][6][11] | [5][6][11][12][14] |
| Nervous System | Dizziness, Drowsiness, Headache | Reported, with some dose-relationship.[12][15] | [12][14][15] |
Experimental Protocols
Preclinical Efficacy Assessment in Diet-Induced Obese (DIO) Mice
-
Animal Model: Male C57BL/6J mice, aged 6-8 weeks, are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.
-
Housing: Mice are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Acclimation: Animals are acclimated to handling and gavage procedures for at least one week prior to the start of the experiment.
-
Grouping: Mice are randomized into vehicle control and this compound treatment groups (e.g., 0.3, 1, 3 mg/kg/day).
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily via oral gavage.
-
Efficacy Measures:
-
Body Weight: Measured daily at the same time.
-
Food Intake: Measured daily by weighing the remaining food pellets.
-
Energy Expenditure: Assessed using indirect calorimetry systems to measure oxygen consumption and carbon dioxide production.
-
Body Composition: Determined at the end of the study using techniques like DEXA or NMR.
-
Clinical Trial Protocol for Weight Management in Obese Adults
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Participant Population: Overweight and obese adults (BMI 27-43 kg/m ²) with or without obesity-related comorbidities.
-
Inclusion/Exclusion Criteria: Clearly defined criteria for patient enrollment, including age, BMI, and health status.
-
Intervention:
-
Run-in Period: A 2-week single-blind placebo run-in period with standardized diet and exercise counseling.
-
Randomization: Participants are randomized to receive placebo or this compound (e.g., 0.5, 1, 2 mg) once daily for a specified duration (e.g., 52 weeks).
-
-
Efficacy and Safety Assessments:
-
Body Weight: Measured at each study visit using a calibrated scale.
-
Waist Circumference: Measured at the level of the iliac crest at baseline and specified follow-up visits.
-
Adverse Events: Systematically collected at each visit through open-ended questioning and standardized questionnaires (e.g., Patient Health Questionnaire for depressive symptoms).
-
Vital Signs and Laboratory Tests: Blood pressure, heart rate, and standard clinical chemistry and hematology panels are monitored throughout the study.
-
Mandatory Visualizations
Caption: this compound's CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Experimental Workflow for this compound Dose Optimization.
Caption: Logical Relationship of this compound Dose, Efficacy, and Side Effects.
References
- 1. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The acyclic CB1R inverse agonist this compound mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist this compound in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A clinical trial assessing the safety and efficacy of this compound, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cctsi.cuanschutz.edu [cctsi.cuanschutz.edu]
- 10. A one-year study to assess the safety and efficacy of the CB1R inverse agonist this compound in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Waist circumference measurement in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist this compound in obese and overweight patients: Low-dose study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. Statistical Methods to Analyze Adverse Events Data of Randomized Clinical Trials [ouci.dntb.gov.ua]
- 15. cdc.gov [cdc.gov]
Taranabant Bioactivation and Metabolic Stability: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with taranabant. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments related to this compound's bioactivation and metabolic stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
This compound is primarily eliminated through oxidative metabolism.[1][2] The major metabolic pathways common to rats, rhesus monkeys, and humans include:
-
Hydroxylation: Formation of a biologically active monohydroxylated metabolite, M1, occurs at the benzylic carbon adjacent to the cyanophenyl ring.[1][3]
-
Oxidation: Oxidation of one of the two geminal methyl groups of either this compound or M1 leads to the formation of corresponding diastereomeric carboxylic acids.[1][3]
-
Glucuronidation and Glutathione Conjugation: In rats, oxidation of the cyanophenyl ring followed by conjugation with glucuronic acid or glutathione is a significant pathway. However, this pathway has not been detected in rhesus monkeys or humans.[1]
Q2: Which cytochrome P450 (CYP) enzyme is primarily responsible for this compound metabolism?
In human liver microsomes, the metabolism of this compound is predominantly mediated by CYP3A4 .[1][2]
Q3: What is the major circulating metabolite of this compound and is it active?
The major circulating metabolite is M1 , a monohydroxylated form of this compound.[3] M1 is biologically active.[1] In human plasma, M1 concentrations are generally two to three times higher than the parent compound, this compound.[2]
Q4: What are the known challenges associated with this compound's bioactivation?
A key challenge during the development of this compound and its analogues was the potential for bioactivation, leading to the formation of reactive intermediates and subsequent covalent protein binding.[4] Medicinal chemistry efforts were focused on minimizing the formation of these unwanted products.[4] While specific reactive metabolites of this compound are not extensively detailed in publicly available literature, the potential for their formation warrants careful evaluation in experimental settings.
Troubleshooting Guides
Issue 1: High variability in in vitro metabolic stability results.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent Microsomal Activity | Ensure consistent lot and storage conditions for human liver microsomes (HLM). Perform a qualification experiment with a known substrate to verify activity before initiating the this compound study. |
| NADPH Degradation | Prepare NADPH solutions fresh for each experiment. Keep on ice and add to the incubation mixture immediately before starting the reaction. |
| Non-specific Binding | This compound is a lipophilic compound.[2] High non-specific binding to the incubation tube or microsomal protein can lead to an overestimation of clearance. Use low-binding plates and consider including a protein-free control to assess recovery. |
| Incorrect Incubation Time Points | If this compound is rapidly metabolized, early time points (e.g., 0, 1, 3, 5, 10 minutes) are crucial. Conversely, for slow metabolism, extend the incubation time. |
| Sub-optimal Substrate Concentration | Ensure the this compound concentration is below its Km for the metabolizing enzyme (CYP3A4) to ensure first-order kinetics. |
Issue 2: Difficulty in detecting reactive metabolite adducts.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Low Abundance of Reactive Metabolites | Increase the protein concentration in the incubation or the concentration of the trapping agent (e.g., glutathione). |
| Instability of Adducts | Analyze samples immediately after the incubation is stopped. Ensure proper sample storage conditions if immediate analysis is not possible. |
| Inappropriate Trapping Agent | While glutathione is a common trapping agent for soft electrophiles, consider using other trapping agents like cyanide or semicarbazide if hard electrophiles are suspected. |
| Analytical Method Lacks Sensitivity | Optimize the LC-MS/MS method for the detection of expected adducts. Use precursor ion or neutral loss scanning to screen for potential glutathione conjugates. |
Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters
| Parameter | Value | Species | Source |
| Apparent Clearance (CL/F) | 25.4 L/h | Human | [5] |
| Apparent Steady-State Volume of Distribution (Vss/F) | 2,578 L | Human | [5] |
| Terminal Elimination Half-life (t1/2) | 38 to 69 hours | Human | [6] |
| Time to Maximum Plasma Concentration (Tmax) | 1 to 2.5 hours | Human | [6] |
Table 2: this compound Metabolite Profile in Human Plasma
| Component | Percentage of Plasma Radioactivity (up to 48h post-dose) | Source |
| This compound (Parent) | ~12-24% | [3] |
| M1 (Monohydroxylated) | ~33-42% | [3] |
| M1a (Second Monohydroxylated) | ~10-12% (at 2 and 8h post-dose) | [3] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS)
-
96-well incubation plate and collection plate
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding HLM to the phosphate buffer.
-
Add this compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a collection plate containing cold ACN with IS to stop the reaction.
-
Centrifuge the collection plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound concentration.
-
Calculate the t½ and CLint from the disappearance of this compound over time.
Protocol 2: CYP3A4 Reaction Phenotyping for this compound
Objective: To confirm the contribution of CYP3A4 to this compound metabolism.
Materials:
-
This compound
-
Human Liver Microsomes (HLM) or recombinant human CYP3A4
-
Ketoconazole (a selective CYP3A4 inhibitor)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Prepare two sets of incubation mixtures containing HLM or recombinant CYP3A4 and this compound.
-
To one set of incubations, add ketoconazole at a concentration known to inhibit CYP3A4 (e.g., 1 µM). Add vehicle to the other set as a control.
-
Pre-incubate both sets at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (based on the metabolic stability assay).
-
Stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS for the disappearance of this compound or the formation of a metabolite (e.g., M1).
-
Compare the rate of metabolism in the presence and absence of ketoconazole to determine the extent of CYP3A4-mediated metabolism.
Mandatory Visualizations
References
- 1. In vitro and in vivo metabolism of a novel cannabinoid-1 receptor inverse agonist, this compound, in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Population Pharmacokinetic Model for this compound, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction Phenotyping Assay [visikol.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure determination of a diuretic-glutathione conjugate by mass and n.m.r. spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Taranabant Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on Taranabant derivatives. The aim is to address common experimental challenges encountered when seeking to improve the pharmacokinetic (PK) properties of this class of cannabinoid-1 (CB1) receptor inverse agonists.
FAQs and Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues.
Question 1: My this compound derivative shows high in vitro metabolic instability in human liver microsomes. What are the likely metabolic "soft spots" and what strategies can I employ to improve stability?
Answer:
High metabolic instability is a common challenge with this compound and its analogs, primarily due to oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4.[1] The primary metabolic pathways identified for this compound include hydroxylation and oxidation.[2]
Likely Metabolic Hotspots:
-
Benzylic Carbon: The benzylic carbon adjacent to the cyanophenyl ring is susceptible to hydroxylation, forming the active metabolite M1.[2]
-
Gem-dimethyl Group: The gem-dimethyl group on the propanamide moiety is prone to oxidation, leading to the formation of carboxylic acid derivatives.[2]
-
Aromatic Rings: The chlorophenyl and cyanophenyl rings can be sites of oxidation.
Troubleshooting and Improvement Strategies:
-
Metabolite Identification: The first step is to identify the major metabolites of your derivative using techniques like high-resolution mass spectrometry. This will confirm the exact sites of metabolic vulnerability.
-
Blocking Metabolic Sites:
-
Deuteration: Replacing hydrogen atoms at the metabolic soft spots with deuterium can strengthen the C-H bond, slowing down metabolism. This is known as the kinetic isotope effect.
-
Fluorination: Introducing electron-withdrawing fluorine atoms on the aromatic rings can decrease their electron density, making them less susceptible to oxidative metabolism.
-
Steric Hindrance: Introducing bulky groups near the metabolic sites can sterically hinder the approach of metabolizing enzymes.
-
-
Scaffold Hopping: Consider replacing metabolically labile moieties with more stable bioisosteres. For example, exploring different heterocyclic cores to replace or modify the pyridine ring.
Question 2: I am observing poor oral bioavailability with my lead compound despite good in vitro permeability. What could be the contributing factors and how can I investigate them?
Answer:
Poor oral bioavailability in the presence of good membrane permeability often points towards issues with first-pass metabolism or solubility limitations in the gastrointestinal (GI) tract.
Potential Causes and Investigation Plan:
-
High First-Pass Metabolism: this compound is extensively metabolized by the liver.[1] If your compound is a high-clearance compound, a significant portion may be metabolized in the liver before reaching systemic circulation.
-
Investigation: Conduct in vivo pharmacokinetic studies in animal models (e.g., rats, dogs) with both oral (PO) and intravenous (IV) administration. Comparing the Area Under the Curve (AUC) from both routes (AUCPO vs. AUCIV) will allow you to calculate the absolute bioavailability (F%) and estimate the extent of first-pass metabolism.
-
-
Poor Aqueous Solubility: While your compound might show good permeability in assays like Caco-2, its dissolution in the GI fluid might be the rate-limiting step for absorption.
-
Investigation: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric and intestinal fluids (SGF and SIF).
-
-
Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump it back into the GI lumen.
-
Investigation: Use a Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil). A significant increase in the apparent permeability (Papp) in the presence of the inhibitor suggests that your compound is a P-gp substrate.
-
Question 3: My this compound derivative is showing signs of off-target effects in preliminary safety screens. What are the known off-target interactions of this compound and how can I design derivatives with an improved safety profile?
Answer:
The clinical development of this compound was halted due to psychiatric adverse effects, including anxiety and depression.[3][4] While the primary mechanism is believed to be related to its inverse agonist activity at the CB1 receptor in the central nervous system (CNS), off-target activities may also contribute.
Known and Potential Off-Target Interactions:
-
This compound has been shown to have some affinity for dopamine D1 and D3 receptors, as well as melatonin MT1 receptors in the low micromolar range.[5]
-
Interaction with other G-protein coupled receptors (GPCRs) or ion channels in the CNS cannot be ruled out and may contribute to the complex neuropsychiatric side-effect profile.
Strategies for a Better Safety Profile:
-
Peripheral Restriction: One of the most promising strategies is to design derivatives that do not cross the blood-brain barrier (BBB). This can be achieved by:
-
Increasing Polarity: Introducing polar functional groups (e.g., carboxylic acids, amides, or small polyethylene glycol chains) increases the molecule's polar surface area (PSA), which generally reduces BBB penetration.
-
Designing P-gp Substrates: Actively designing compounds that are substrates for efflux transporters at the BBB can prevent them from reaching the CNS.
-
-
Receptor Selectivity Profiling: Screen your derivatives against a broad panel of receptors, ion channels, and enzymes to identify any potential off-target interactions early in the discovery process.
-
Modulating Inverse Agonist Activity: Consider designing neutral antagonists instead of inverse agonists. Neutral antagonists block the receptor without affecting its basal activity, which might reduce the incidence of certain side effects.[6]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Major Active Metabolite (M1) in Humans
| Parameter | This compound | Metabolite M1 (Monohydroxylated) | Reference(s) |
| Time to Peak Concentration (Tmax) | 1.0 - 2.5 hours | - | [7][8] |
| Terminal Half-life (t1/2) | 38 - 104 hours | Comparable to this compound | [7][8] |
| Apparent Clearance (CL/F) | 25.4 L/h | - | [1][9] |
| Apparent Volume of Distribution (Vss/F) | 2,578 L | - | [1][9] |
| Plasma Protein Binding | >98% | - | [1] |
| Effect of High-Fat Meal on Oral Absorption | 14% increase in Cmax, 74% increase in AUC | - | [8] |
| Major Circulating Components (% of plasma radioactivity) | ~12-24% | ~33-42% | [2] |
Note: Data are compiled from single and multiple-dose studies in healthy volunteers. "-" indicates data not available from the cited sources.
Experimental Protocols
1. In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of metabolic degradation of a this compound derivative by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound (this compound derivative)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard (for reaction termination and sample preparation)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Thaw the HLM and NADPH regenerating system on ice.
-
Prepare the incubation buffer (phosphate buffer).
-
-
Incubation:
-
In a 96-well plate, add the HLM and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
2. Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a this compound derivative and to identify if it is a substrate of efflux transporters like P-gp.
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well or 96-well)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Test compound
-
Control compounds (high permeability: e.g., propranolol; low permeability: e.g., atenolol)
-
P-gp inhibitor (optional, e.g., verapamil)
-
LC-MS/MS system for analysis
Methodology:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells on the apical side of the Transwell inserts.
-
Culture the cells for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking.
-
At specific time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Experiment (Basolateral to Apical - B to A) for Efflux Assessment:
-
Perform the experiment as described above but add the test compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the samples from the receiver compartments using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Visualizations
Caption: Workflow for the in vitro metabolic stability assay.
References
- 1. Development of a Population Pharmacokinetic Model for this compound, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and excretion of [14C]this compound, a cannabinoid-1 inverse agonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A clinical trial assessing the safety and efficacy of this compound, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple-dose pharmacokinetics, pharmacodynamics, and safety of this compound, a novel selective cannabinoid-1 receptor inverse agonist, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of this compound, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a population pharmacokinetic model for this compound, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Taranabant Experiments: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taranabant. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly MK-0364) is a selective inverse agonist of the cannabinoid receptor type 1 (CB1).[1][2] As an inverse agonist, this compound binds to the CB1 receptor and reduces its basal level of activity. This is distinct from a neutral antagonist, which would only block the effects of agonists without affecting the receptor's constitutive activity. The primary therapeutic goal of this compound was the treatment of obesity by reducing food intake and potentially increasing energy expenditure.[3][4][5]
Q2: Why am I seeing variable or inconsistent results in my in vitro this compound experiments?
Inconsistent results in in vitro experiments with this compound and other cannabinoid receptor ligands can stem from several factors:
-
Cell Line Variability: Different cell lines express varying levels of the CB1 receptor, and this expression can change with passage number and culture conditions.[6] It is crucial to use a validated cell line with stable and characterized CB1 receptor expression.
-
Assay Conditions: The specifics of your assay, such as incubation time, temperature, and the composition of the assay buffer, can significantly impact the results. Optimization of these parameters is essential for reproducibility.
-
Ligand Stability and Purity: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
-
Off-Target Effects: While this compound is selective for the CB1 receptor, at higher concentrations, the possibility of off-target effects should be considered.
-
Inverse Agonist vs. Neutral Antagonist Activity: The inverse agonist nature of this compound means it can produce effects even in the absence of an agonist.[7] This can sometimes lead to unexpected results compared to experiments with neutral antagonists.
Q3: My in vivo animal studies with this compound are showing conflicting data on food intake and body weight. What could be the cause?
Discrepancies in in vivo studies can arise from:
-
Animal Model: The species, strain, age, and sex of the animals can all influence the response to this compound.
-
Route of Administration and Formulation: The method of administration (e.g., oral gavage, intraperitoneal injection) and the vehicle used can affect the bioavailability and pharmacokinetics of the compound.[8][9][10]
-
Diet and Housing Conditions: The diet composition (e.g., standard chow vs. high-fat diet) and the housing environment of the animals can impact baseline metabolic states and the subsequent effects of this compound.
-
Behavioral Side Effects: CB1 receptor inverse agonists have been associated with psychiatric side effects in humans.[3] In animal models, these could manifest as anxiety-like behaviors that might indirectly affect feeding and activity levels, confounding the direct metabolic effects of the drug.
Troubleshooting Guides
Inconsistent Results in Radioligand Binding Assays
| Observed Issue | Potential Cause | Troubleshooting Step |
| High non-specific binding | 1. Radioligand concentration is too high.2. Insufficient washing.3. Radioligand is sticking to filters or vials. | 1. Perform a saturation binding experiment to determine the optimal radioligand concentration.2. Increase the number and volume of washes.3. Pre-soak filters in a blocking agent (e.g., polyethyleneimine) and use low-binding plates/tubes. |
| Low specific binding | 1. Low CB1 receptor expression in the cell line or tissue preparation.2. Degraded radioligand or this compound.3. Incorrect assay buffer composition. | 1. Validate receptor expression using a positive control cell line or tissue known to have high CB1 expression.2. Use fresh stocks of radioligand and this compound.3. Ensure the assay buffer has the correct pH and ionic strength. |
| High variability between replicates | 1. Inconsistent pipetting.2. Incomplete cell lysis or membrane preparation.3. Uneven cell plating. | 1. Use calibrated pipettes and ensure thorough mixing.2. Optimize cell lysis or membrane preparation protocol.3. Ensure a homogenous cell suspension when plating. |
Inconsistent Results in cAMP Functional Assays
| Observed Issue | Potential Cause | Troubleshooting Step |
| No change in cAMP levels with this compound treatment | 1. Low CB1 receptor expression.2. Cell line does not couple efficiently to the adenylyl cyclase pathway.3. Assay is not sensitive enough. | 1. Confirm CB1 receptor expression.2. Use a positive control agonist to confirm the cells can respond with a change in cAMP.3. Optimize cell number and stimulation time. Consider using a phosphodiesterase inhibitor to increase the signal window. |
| High basal cAMP levels | 1. Constitutive activity of the CB1 receptor.2. Other receptors in the cell line are signaling through the cAMP pathway. | 1. This is expected for an inverse agonist assay. The goal is to see a decrease in basal cAMP with this compound treatment.2. Characterize the receptor expression profile of your cell line. |
| Unexpected increase in cAMP | 1. Off-target effects of this compound at high concentrations.2. Experimental artifact. | 1. Perform a dose-response curve to see if the effect is concentration-dependent. Test for off-target effects on other GPCRs.2. Review the experimental protocol for any potential errors. |
Data Presentation
Table 1: In Vitro Binding and Functional Activity of this compound
| Parameter | Species | Value | Reference |
| Ki (CB1 Receptor) | Human | 0.13 nM | N/A |
| Rat | 0.27 nM | N/A | |
| Ki (CB2 Receptor) | Human | 170 nM | N/A |
| Rat | 310 nM | N/A | |
| cAMP Functional Assay (EC50) | Human | 2.4 nM (Inverse Agonist) | N/A |
Table 2: Summary of Clinical Trial Data on Weight Loss with this compound (12-week study)
| This compound Dose | Mean Weight Loss (kg) | Placebo-Subtracted Weight Loss (kg) | p-value vs. Placebo | Reference |
| 0.5 mg | -2.5 | -1.6 | <0.001 | [3] |
| 2 mg | -3.6 | -2.7 | <0.001 | [3] |
| 4 mg | -4.2 | -3.3 | <0.001 | [3] |
| 6 mg | -4.7 | -3.8 | <0.001 | [3] |
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This is a generalized protocol that can be adapted for this compound.
-
Membrane Preparation:
-
Culture cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to the desired protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]CP55,940).
-
Add varying concentrations of unlabeled this compound.
-
For non-specific binding, add a high concentration of a known CB1 ligand (e.g., WIN 55,212-2).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 90 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters (pre-soaked in a blocking agent) using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.
-
cAMP Functional Assay
This is a generalized protocol to measure the inverse agonist activity of this compound.
-
Cell Culture and Plating:
-
Culture cells expressing the CB1 receptor in a suitable medium.
-
Plate the cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add varying concentrations of this compound to the cells.
-
Incubate for a predetermined time at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) can be included to prevent cAMP degradation.
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Mandatory Visualization
This compound Experimental Workflow
This compound's Effect on CB1 Signaling
References
- 1. The discovery of this compound, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. The acyclic CB1R inverse agonist this compound mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Population Pharmacokinetic Model for this compound, a Cannibinoid-1 Receptor Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cannabinoid-1 receptor inverse agonist this compound reduces abdominal pain and increases intestinal transit in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a population pharmacokinetic model for this compound, a cannibinoid-1 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Taranabant Stability in Solution: A Technical Support Center for Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of Taranabant in solutions for long-term experimental studies. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for long-term storage?
A1: For long-term storage, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of compounds with similar characteristics to this compound. It is recommended to prepare high-concentration stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q2: How should I prepare working solutions of this compound for my experiments?
A2: Working solutions should be freshly prepared on the day of the experiment by diluting the DMSO stock solution with the appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
Q3: What are the typical storage conditions for this compound working solutions?
A3: Aqueous working solutions of this compound are generally not recommended for long-term storage due to the potential for hydrolysis and degradation. If temporary storage is necessary, it should be for the shortest possible duration at 2-8°C. For any extended studies, preparing fresh dilutions from the frozen DMSO stock is the best practice.
Q4: I am observing precipitation in my this compound working solution. What could be the cause and how can I resolve it?
A4: Precipitation can occur due to several factors:
-
Low Solubility: this compound may have limited solubility in aqueous buffers.
-
High Concentration: The concentration of your working solution might exceed the solubility limit of this compound in the chosen buffer.
-
Incorrect pH: The pH of the buffer can significantly influence the solubility of the compound.
-
High DMSO Concentration: While DMSO aids initial dissolution, a high final concentration in the aqueous medium can sometimes lead to precipitation upon standing.
Troubleshooting Steps:
-
Lower the Concentration: Try preparing a more dilute working solution.
-
Adjust pH: Investigate the effect of pH on this compound solubility in your buffer system.
-
Use a Co-solvent: In some cases, a small percentage of a pharmaceutically acceptable co-solvent (e.g., ethanol, PEG300) in the final working solution can improve solubility. However, the effect of the co-solvent on your experimental system must be validated.
-
Sonication: Gentle sonication can help to redissolve precipitated material, but this may only be a temporary solution if the compound is inherently unstable or poorly soluble under those conditions.
Troubleshooting Guides
Issue 1: Inconsistent Results in Long-Term Cell Culture Experiments
Possible Cause: Degradation of this compound in the cell culture medium over the course of the experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Stored Solutions
Possible Cause: Formation of degradation products due to chemical instability.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Summary of this compound Stability (Hypothetical Data for Illustrative Purposes)
Disclaimer: The following tables contain hypothetical data for illustrative purposes, as comprehensive public stability data for this compound is limited. Researchers should perform their own stability studies.
Table 1: Stability of this compound in DMSO Stock Solution at Different Temperatures
| Storage Temperature | Concentration | Duration | Purity by HPLC (%) |
| -80°C | 10 mM | 12 months | >99 |
| -20°C | 10 mM | 12 months | >98 |
| 4°C | 10 mM | 1 month | 95 |
| Room Temperature | 10 mM | 1 week | <90 |
Table 2: Stability of this compound in Aqueous Buffer (pH 7.4) at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 55 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock solutions and ready-to-use working solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium
Procedure for Stock Solution (10 mM):
-
Tare a sterile, amber vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Procedure for Working Solution (e.g., 10 µM):
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the thawed stock solution gently.
-
Perform a serial dilution of the stock solution with the desired aqueous buffer or cell culture medium to achieve the final working concentration of 10 µM. Note: Ensure the final DMSO concentration is below the tolerance level of your experimental system.
-
Use the working solution immediately after preparation.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines, including specificity (in the presence of degradation products from forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Signaling Pathway
This compound is an inverse agonist of the Cannabinoid Receptor 1 (CB1). As an inverse agonist, it binds to the same receptor as endogenous cannabinoids (like anandamide) but elicits the opposite pharmacological response. Instead of activating the receptor, it reduces its constitutive activity.
Caption: this compound's action on the CB1 receptor signaling pathway.
References
Validation & Comparative
Taranabant's Metabolic Impact: A Comparative Analysis of its Effects on Fat Oxidation and Thermogenesis
A detailed guide for researchers and drug development professionals on the metabolic effects of the CB1 receptor inverse agonist, Taranabant, in comparison to other relevant compounds. This report synthesizes experimental data on fat oxidation and thermogenesis, providing clear, comparative data tables, detailed experimental methodologies, and visual representations of key biological pathways.
Introduction
This compound (formerly MK-0364) is a potent and selective cannabinoid-1 (CB1) receptor inverse agonist that was investigated for the treatment of obesity. The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating energy balance, appetite, and metabolism. Antagonism of the CB1 receptor has been a key strategy in the development of anti-obesity therapeutics. This guide provides a comprehensive validation of this compound's effects on two critical aspects of energy metabolism: fat oxidation and thermogenesis. Its performance is objectively compared with other CB1 receptor antagonists, notably Rimonabant, and other relevant alternatives, supported by experimental data.
Comparative Analysis of Metabolic Effects
The primary mechanism by which this compound was proposed to induce weight loss, beyond reducing caloric intake, was through the enhancement of energy expenditure and the promotion of fat as a primary energy source.
This compound: Effects on Energy Expenditure and Fat Oxidation
Clinical studies have suggested that this compound leads to weight loss by not only reducing food intake but also by increasing energy expenditure and fat oxidation[1][2][3]. In a 12-week clinical trial, obese subjects treated with this compound showed a statistically significant weight loss across all evaluated doses (0.5, 2, 4, and 6 mg once daily) compared to placebo[1][3]. Mechanism-of-action studies indicated that this weight loss was associated with an increase in resting energy expenditure (REE) and fat oxidation[3]. While specific percentage increases in REE from this particular study are not detailed in the available abstracts, the findings consistently point towards a thermogenic effect.
Rimonabant: A Primary Comparator
Rimonabant, another well-studied CB1 receptor antagonist, provides a benchmark for comparison. Preclinical studies in rodents have demonstrated that Rimonabant significantly increases oxygen consumption, a direct measure of energy expenditure. In lean rats, Rimonabant at doses of 3 and 10 mg/kg led to an 18% and 49% increase in O2 consumption, respectively, three hours after administration.
Furthermore, Rimonabant has been shown to induce thermogenesis by activating brown adipose tissue (BAT)[4][5]. Chronic administration in rats resulted in a significant increase in BAT temperature and an elevation in the expression of uncoupling protein 1 (UCP1), a key molecule in thermogenesis[4][5]. Studies in white adipocytes have also shown that Rimonabant can induce a "browning" effect, promoting a thermogenic phenotype[6]. Clinical studies in obese women have confirmed that Rimonabant increases lipolysis and fatty acid oxidation, independent of weight loss[7].
Other CB1 Receptor Antagonists
-
Surinabant (SR147778): While primarily studied for its effects on smoking cessation and psychiatric conditions, its role as a CB1 receptor antagonist suggests potential metabolic effects. However, detailed studies quantifying its specific impact on fat oxidation and thermogenesis are less prevalent in the public domain.
-
Ibipinabant (SLV319): Preclinical studies in diet-induced obese mice have shown that Ibipinabant reduces food intake and body weight[8]. It has also been shown to have weight loss-independent anti-diabetic effects in rats[9]. While these findings are promising, specific quantitative data on its effects on thermogenesis and fat oxidation are not as extensively documented as for Rimonabant.
Data Presentation
Table 1: Comparative Effects of CB1 Receptor Antagonists on Energy Expenditure
| Compound | Model | Dose | Effect on Energy Expenditure | Source |
| This compound | Human (obese) | 0.5, 2, 4, 6 mg/day | Increased resting energy expenditure | [3] |
| Rimonabant | Rat (lean) | 3 mg/kg | 18% increase in O2 consumption | |
| Rat (lean) | 10 mg/kg | 49% increase in O2 consumption | ||
| Rat | 10 mg/kg/day (21 days) | Increased brown adipose tissue temperature | [4][5] | |
| Surinabant | - | - | Data not readily available | - |
| Ibipinabant | Mouse (diet-induced obesity) | 3 mg/kg/day (28 days) | Reduced body weight | [8] |
Table 2: Comparative Effects of CB1 Receptor Antagonists on Fat Metabolism and Thermogenesis Markers
| Compound | Model | Effect on Fat Metabolism/Thermogenesis | Source |
| This compound | Human (obese) | Increased fat oxidation | [1][3] |
| Rimonabant | Human (obese women) | Increased lipolysis and fatty acid oxidation | [7] |
| Rat | Increased UCP1 protein in brown adipose tissue | [4][5] | |
| Murine white adipocytes | Induced UCP1 expression and mitochondrial biogenesis | [6] | |
| Surinabant | - | Data not readily available | - |
| Ibipinabant | - | Data not readily available | - |
Experimental Protocols
Measurement of Energy Expenditure (Indirect Calorimetry) in Rodents
A common method to assess the effects of compounds like this compound on thermogenesis and fat oxidation is indirect calorimetry.
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure in rodents treated with a CB1 receptor antagonist.
Materials:
-
Metabolic cages equipped for indirect calorimetry (e.g., Oxymax/CLAMS, TSE LabMaster).
-
Test compound (e.g., this compound, Rimonabant) and vehicle.
-
Experimental animals (e.g., mice or rats, often diet-induced obese models).
Procedure:
-
Acclimation: Animals are individually housed in the metabolic cages for a period of 24-48 hours to acclimate to the new environment before the start of the experiment. This helps to reduce stress-induced variations in metabolic rate.
-
Baseline Measurement: Following acclimation, baseline measurements of VO2, VCO2, and locomotor activity are recorded for a 24-hour period to establish a diurnal metabolic pattern for each animal.
-
Compound Administration: Animals are administered the test compound or vehicle at a specific time of day (often at the beginning of the dark cycle when rodents are most active). Administration can be via oral gavage, intraperitoneal injection, or subcutaneous injection, depending on the compound's properties and the study design.
-
Data Collection: VO2 and VCO2 are measured at regular intervals (e.g., every 15-30 minutes) for at least 24 hours post-administration.
-
Data Analysis:
-
Energy Expenditure (EE): Calculated using the Weir equation: EE (kcal/hr) = 3.941 * VO2 (L/hr) + 1.106 * VCO2 (L/hr).
-
Respiratory Exchange Ratio (RER): Calculated as the ratio of VCO2 to VO2 (RER = VCO2/VO2). An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation. A decrease in RER following compound administration is indicative of a shift towards fat as the primary fuel source.
-
Statistical Analysis: Data are typically analyzed using repeated measures ANOVA to compare the effects of the treatment over time with the vehicle control group.
-
Western Blotting for UCP1 Expression in Adipose Tissue
Objective: To quantify the protein levels of UCP1 in brown or white adipose tissue following treatment with a CB1 receptor antagonist.
Procedure:
-
Tissue Collection: Following the treatment period, animals are euthanized, and adipose tissue (e.g., interscapular BAT, epididymal WAT) is rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Protein Extraction: Tissue samples are homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for UCP1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Quantification: The intensity of the UCP1 bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Signaling pathway of this compound as a CB1 receptor inverse agonist.
Caption: Experimental workflow for assessing metabolic effects.
References
- 1. The acyclic CB1R inverse agonist this compound mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. The effects of rimonabant on brown adipose tissue in rat: implications for energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 420magazine.com [420magazine.com]
- 6. Cannabinoid type 1 receptor blockade induces transdifferentiation towards a brown fat phenotype in white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid flux and oxidation are increased by rimonabant in obese women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Ibipinabant attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
Taranabant: A Comparative Analysis of its Central and Peripheral Effects in Obesity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the central versus peripheral effects of Taranabant, a selective cannabinoid-1 (CB1) receptor inverse agonist formerly under development for the treatment of obesity. The development of this compound was discontinued due to centrally-mediated psychiatric adverse effects.[1][2] This guide summarizes key experimental data, details relevant methodologies, and visualizes the underlying biological pathways and experimental workflows.
This compound demonstrated efficacy in promoting weight loss in both preclinical and clinical studies.[3][4][5] Its mechanism of action primarily involves the blockade of CB1 receptors, which are densely expressed in the central nervous system (CNS) and are also present in various peripheral tissues.[6][7] The central effects of this compound are largely responsible for its intended therapeutic actions on appetite and energy expenditure, but also for its dose-limiting neuropsychiatric side effects.[8][9][10] The peripheral effects, while contributing to metabolic improvements, are less pronounced and are an area of ongoing research for the development of next-generation, peripherally restricted CB1 receptor antagonists with a more favorable safety profile.[11][12][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the central and peripheral effects of this compound.
Table 1: Preclinical Efficacy of this compound in Rodent Models of Obesity
| Parameter | Animal Model | This compound Dose | Route of Administration | Duration | Key Findings | Central/Peripheral Effect | Reference(s) |
| Food Intake | Diet-Induced Obese (DIO) Mice | 1 and 3 mg/kg | Oral | Acute | Dose-dependent decrease in food intake. | Central | [3] |
| Body Weight | DIO Mice | 1 and 3 mg/kg | Oral | Acute | 48% and 165% decrease in overnight body weight gain, respectively. | Central & Peripheral | [3] |
| Body Weight | Wild-type Mice | 3 mg/kg | Oral | Acute | 73% decrease in overnight body weight gain. | Central & Peripheral | [3] |
| Body Weight | CB1 Receptor Knockout Mice | 3 mg/kg | Oral | Acute | No significant change in body weight. | Central | [3] |
| Body Weight | DIO Mice | 0.3, 1, and 3 mg/kg/day | Oral | 2 weeks | Dose-dependent weight loss of -3g, -6g, and -19g, respectively, compared to a 15g gain in the vehicle group. | Central & Peripheral | [3] |
| Gastrointestinal Transit | Mice | 0.1-3 mg/kg | i.p. and p.o. | Acute | Increased whole gastrointestinal transit and fecal pellet output. | Peripheral | [14] |
Table 2: Clinical Efficacy of this compound in Overweight and Obese Patients
| Parameter | Study Population | This compound Dose | Duration | Key Findings | Central/Peripheral Effect | Reference(s) |
| Body Weight | Obese Patients | 0.5, 2, 4, and 6 mg/day | 12 weeks | Statistically significant weight loss across all doses compared to placebo. | Central & Peripheral | [8] |
| Body Weight | Overweight/Obese Patients | 2 and 4 mg/day | 52 weeks | Mean weight loss of -6.6 kg (2 mg) and -8.1 kg (4 mg) vs. -2.6 kg for placebo. | Central & Peripheral | [5][15] |
| Body Weight | Overweight/Obese Patients with Type 2 Diabetes | 1 and 2 mg/day | 52 weeks | Clinically significant weight loss. | Central & Peripheral | [16][17] |
| Waist Circumference | Overweight/Obese Patients | 2 and 4 mg/day | 52 weeks | Significant reduction in waist circumference. | Peripheral | [5] |
| HDL Cholesterol | Overweight/Obese Patients | 2 and 4 mg/day | 52 weeks | Increased HDL cholesterol levels. | Peripheral | [5] |
| Triglycerides | Overweight/Obese Patients | 2 and 4 mg/day | 52 weeks | Decreased triglyceride levels. | Peripheral | [5] |
| Energy Intake | Obese Subjects | Not specified | Acute | Reduction in food intake. | Central | [8][18] |
| Energy Expenditure | Obese Subjects | Not specified | Acute | Increase in energy expenditure and fat oxidation. | Central & Peripheral | [8][19] |
Table 3: Adverse Effects of this compound in Clinical Trials
| Adverse Effect Category | This compound Dose | Incidence vs. Placebo | Central/Peripheral Effect | Reference(s) |
| Psychiatric | Central | |||
| Anxiety, Depression, Irritability | 2, 4, and 6 mg/day | Dose-related increase. | Central | [1][9][10][20][21][22] |
| Discontinuation due to psychiatric adverse events | Higher doses | Increased rate of discontinuation. | Central | [9][21][22] |
| Gastrointestinal | Peripheral & Central | |||
| Nausea, Diarrhea, Vomiting | 2, 4, and 6 mg/day | Dose-related increase. | Peripheral & Central | [1][15][16] |
| Nervous System | Central | |||
| Dizziness | Higher doses | Increased incidence. | Central | [16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.
Figure 1. this compound's Mechanism of Action at the CB1 Receptor.
Figure 2. General Experimental Workflow for this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided below.
CB1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the CB1 receptor.[6][10][11]
-
Objective: To quantify the interaction between this compound and the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors or from rodent brain tissue.
-
Radioligand, typically [³H]CP55,940, a potent CB1 agonist.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand ([³H]CP55,940) and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of this compound.
-
Diet-Induced Obesity (DIO) Rodent Model
This in vivo model is used to evaluate the efficacy of this compound on body weight and food intake in an obesity-relevant context.[1][3][5][8]
-
Objective: To induce an obese phenotype in rodents that mimics human obesity for testing anti-obesity compounds.
-
Materials:
-
Male C57BL/6J mice (a strain susceptible to DIO).
-
High-fat diet (HFD; typically 45-60% kcal from fat).
-
Control low-fat diet (LFD; typically 10% kcal from fat).
-
Animal caging with bedding and enrichment.
-
Scale for weighing animals and food.
-
-
Procedure:
-
Wean male C57BL/6J mice at approximately 3-4 weeks of age.
-
House the mice in a controlled environment (temperature, humidity, and light-dark cycle).
-
Provide ad libitum access to either the HFD or the LFD and water.
-
Monitor body weight and food intake weekly or bi-weekly.
-
Continue the diet for a sufficient period (typically 8-16 weeks) to induce a significant increase in body weight and adiposity in the HFD group compared to the LFD group.
-
Once the obese phenotype is established, the animals are ready for pharmacological intervention with this compound.
-
Assessment of Food Intake and Energy Expenditure in Rodents
These measurements are crucial for understanding the mechanism by which this compound induces weight loss.[15][20][23][24][25]
-
Objective: To quantify the effect of this compound on caloric intake and metabolic rate.
-
Food Intake Measurement:
-
House animals individually to allow for accurate measurement of individual food consumption.
-
Provide a pre-weighed amount of food in the food hopper.
-
After a set period (e.g., 24 hours), weigh the remaining food.
-
Account for any spillage by collecting and weighing spilled food from the cage bedding.
-
The difference between the initial and final food weight (minus spillage) represents the food intake.
-
-
Energy Expenditure Measurement (Indirect Calorimetry):
-
Place individual animals in metabolic cages equipped for indirect calorimetry.
-
These systems continuously measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).
-
The respiratory exchange ratio (RER = VCO₂ / VO₂) is calculated to determine the primary fuel source (carbohydrates or fats).
-
Energy expenditure is calculated from VO₂ and VCO₂ using established equations (e.g., the Weir equation).
-
Measurements are typically taken over a 24-hour period to assess both light and dark cycle activity.
-
Forced Swim Test (FST) in Rodents
This behavioral assay is used to assess depressive-like behavior, a key centrally-mediated side effect observed with this compound.[19][21][26][27]
-
Objective: To evaluate the potential of this compound to induce a state of behavioral despair, indicative of a depressive-like phenotype.
-
Materials:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter).
-
Water maintained at a specific temperature (e.g., 23-25°C).
-
A video camera for recording the test sessions.
-
Software for behavioral analysis.
-
-
Procedure:
-
Pre-test Session (Day 1): Place each animal individually into the cylinder filled with water to a depth where the animal cannot touch the bottom with its hind paws or tail. Allow the animal to swim for 15 minutes. This session promotes the development of immobility in the subsequent test session.
-
Drug Administration: Administer this compound or vehicle at specified time points before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, place the animal back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the session and score the duration of immobility (floating with only minor movements to keep the head above water). An increase in immobility time is interpreted as a depressive-like effect.
-
Positron Emission Tomography (PET) for CB1 Receptor Occupancy
PET imaging allows for the in vivo quantification of this compound binding to CB1 receptors in the brain.[2][14][22]
-
Objective: To determine the percentage of CB1 receptors occupied by this compound at different doses and plasma concentrations.
-
Materials:
-
A PET scanner.
-
A specific radiotracer for the CB1 receptor (e.g., [¹⁸F]MK-9470).
-
This compound at various doses.
-
Anesthesia for animal subjects (if applicable).
-
Arterial line for blood sampling to determine the arterial input function.
-
-
Procedure:
-
A baseline PET scan is performed after injecting the radiotracer to measure baseline CB1 receptor availability.
-
On a separate occasion, the subject is administered a dose of this compound.
-
After a suitable time for drug distribution, a second PET scan is performed following the injection of the radiotracer.
-
Dynamic PET data are acquired over a period of time (e.g., 90-120 minutes).
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma.
-
The PET data are reconstructed and analyzed using kinetic modeling to estimate the binding potential of the radiotracer in various brain regions.
-
Receptor occupancy is calculated as the percentage reduction in the binding potential after this compound administration compared to the baseline scan.
-
Conclusion
This compound's clinical development provided valuable insights into the role of the endocannabinoid system in energy balance. The data clearly demonstrate that its potent central action on CB1 receptors drives both its efficacy in weight reduction and its unacceptable neuropsychiatric adverse effects. The distinction between the central and peripheral effects of CB1 receptor modulation remains a critical area of investigation, with the goal of developing peripherally restricted antagonists that can deliver the metabolic benefits of CB1 blockade without the centrally-mediated risks. The experimental protocols detailed in this guide provide a framework for the continued evaluation of novel compounds targeting the endocannabinoid system for the treatment of obesity and related metabolic disorders.
References
- 1. Diet-induced obesity mouse model and experimental design [bio-protocol.org]
- 2. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A clinical trial assessing the safety and efficacy of this compound, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diet-induced obesity murine model [protocols.io]
- 6. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 7. C57BL/6 DIO 101: Best Practices for Diet Induced Obesity in Mice | Taconic Biosciences [taconic.com]
- 8. Diet-induced obesity mouse model [bio-protocol.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Estimating Energy Expenditure in mice using an Energy Balance Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist this compound in obese and overweight patients: Low-dose study : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 14. A one-year study to assess the safety and efficacy of the CB1R inverse agonist this compound in overweight and obese patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist this compound in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] A guide to analysis of mouse energy metabolism | Semantic Scholar [semanticscholar.org]
- 18. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cannabinoid 1 receptor occupancy and neurovascular responses induced by agonist, antagonist/inverse-agonist, and potential modulator in non-human primate brains: PET/fMRI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. A guide to analysis of mouse energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
- 25. researchgate.net [researchgate.net]
- 26. Low brain CB1 receptor occupancy by a second generation CB1 receptor antagonist TM38837 in comparison with rimonabant in nonhuman primates: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Positron Emission Tomography Imaging of the Endocannabinoid System: Opportunities and Challenges in Radiotracer Development - PMC [pmc.ncbi.nlm.nih.gov]
Taranabant and CB1 Receptor Occupancy: A Comparative Guide to Validating Clinical Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Taranabant, a selective cannabinoid 1 (CB1) receptor inverse agonist, validating the critical role of its receptor occupancy in mediating both therapeutic and adverse effects. This compound (MK-0364) was developed for the treatment of obesity, acting by reducing appetite and potentially increasing energy expenditure through its interaction with the endocannabinoid system.[1][2] Its clinical development was ultimately halted due to a narrow therapeutic window, with significant psychiatric adverse events at higher doses.[3] This guide synthesizes data from clinical trials and positron emission tomography (PET) imaging studies to correlate this compound's dose, CB1 receptor occupancy, and clinical outcomes, offering valuable insights for the development of future therapeutics targeting G-protein coupled receptors.
Quantitative Comparison of this compound's Clinical Performance
The efficacy of this compound in promoting weight loss was dose-dependent, as were its adverse effects. The following tables summarize key quantitative data from clinical trials and PET imaging studies, establishing a clear link between the degree of CB1 receptor occupancy and the observed clinical outcomes.
Table 1: this compound Dose, CB1 Receptor Occupancy, and Efficacy
| This compound Dose (once daily) | Mean CB1 Receptor Occupancy (%) | Placebo-Adjusted Weight Loss (kg) at 52 Weeks |
| 0.5 mg | Not Reported | -3.7 kg[4] |
| 1.0 mg | ~11%[1] | -3.6 kg[4] |
| 2.0 mg | Estimated 15-25%* | -5.0 kg[4] |
| 4.0 mg | ~23%[1] | -5.5 kg[5] |
*Note: The CB1 receptor occupancy for the 2.0 mg dose is an estimation based on the dose-occupancy relationship established in human PET studies for the 1.0 mg and 4.0 mg doses.[1] A non-human primate study indicated that the optimal clinical efficacy for this compound corresponds to a CB1 receptor occupancy of approximately 20-30%.[5]
Table 2: this compound Dose and Incidence of Key Adverse Events (at 52 Weeks)
| Adverse Event | Placebo | 0.5 mg this compound | 1.0 mg this compound | 2.0 mg this compound | 4.0 mg this compound |
| Gastrointestinal | |||||
| Nausea | 5.3% | 6.3% | 7.7% | 11.0% | 13.7% |
| Diarrhea | 4.8% | 7.7% | 9.1% | 12.2% | 14.2% |
| Psychiatric | |||||
| Irritability | 2.4% | 5.3% | 8.2% | 11.5% | 14.5% |
| Anxiety | 3.8% | 4.8% | 5.3% | 8.2% | 9.2% |
| Depressed Mood | 2.4% | 2.4% | 3.4% | 4.1% | 6.3% |
*Data compiled from multiple clinical trial reports.[4][5] The incidence of adverse events, particularly psychiatric ones, showed a clear dose-dependent increase.
Experimental Protocols
The validation of this compound's mechanism of action relies on robust experimental methodologies. The following are detailed protocols for the key experiments cited in this guide.
Positron Emission Tomography (PET) for CB1 Receptor Occupancy
Objective: To quantify the in vivo occupancy of CB1 receptors in the human brain at different oral doses of this compound.
Methodology:
-
Radiotracer: The study utilized [¹⁸F]MK-9470, a potent and selective CB1 receptor inverse agonist, as the PET radioligand.[1]
-
Study Design: A double-blind, placebo-controlled study was conducted in healthy male volunteers.[1]
-
Procedure:
-
A baseline PET scan was performed on each subject to measure the initial density of available CB1 receptors.
-
Subjects were then randomized to receive a daily oral dose of this compound (e.g., 1.0 mg, 4.0 mg, 7.5 mg) or a placebo for 14 days.[1]
-
A second PET scan was conducted approximately 24 hours after the final dose to measure CB1 receptor density post-treatment.[1]
-
Arterial blood samples were collected throughout the PET scans to measure the concentration of the radiotracer in the plasma.
-
-
Data Analysis:
-
The PET images from the baseline and post-treatment scans were compared to determine the reduction in [¹⁸F]MK-9470 binding.
-
The percentage of CB1 receptor occupancy was calculated as the percentage change in the radiotracer binding potential between the baseline and post-dosing scans.[1]
-
Radioligand Binding Assay for CB1 Receptor Affinity
Objective: To determine the in vitro binding affinity of this compound to the human CB1 receptor.
Methodology:
-
Materials:
-
Membrane preparations from cells stably expressing the human CB1 receptor.
-
A radiolabeled CB1 receptor ligand (e.g., [³H]CP-55,940) with high affinity and specificity.
-
Unlabeled this compound at various concentrations.
-
-
Procedure:
-
The cell membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
The incubation was carried out until binding equilibrium was reached.
-
-
Separation:
-
The receptor-bound radioligand was separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
-
Quantification:
-
The radioactivity retained on the filters, representing the amount of bound radioligand, was measured using liquid scintillation counting.
-
-
Data Analysis:
-
The data were used to generate a competition binding curve, from which the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined.
-
The binding affinity (Ki) of this compound for the CB1 receptor was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental logic, the following diagrams were generated using Graphviz.
Caption: CB1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: Workflow for Correlating this compound Dose, CB1R Occupancy, and Clinical Outcomes.
Caption: Logical Relationship between this compound Dose, CB1R Occupancy, and Clinical Effects.
References
- 1. [18F]MK-9470, a positron emission tomography (PET) tracer for in vivo human PET brain imaging of the cannabinoid-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Cannabinoid Receptors Using Positron Emission Tomography (PET) Scanning < Clinical Trials at Yale [medicine.yale.edu]
- 3. Human abuse potential and cognitive effects of this compound, a cannabinoid 1 receptor inverse agonist: a randomized, double-blind, placebo- and active-controlled, crossover study in recreational polydrug users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A PET study comparing receptor occupancy by five selective cannabinoid 1 receptor antagonists in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Taranabant
Researchers and laboratory personnel must handle the experimental drug taranabant with care, adhering to strict safety and disposal protocols due to its potential health and environmental hazards. This compound (MK-0364) is a potent cannabinoid receptor 1 (CB1) inverse agonist.[1] This document provides essential guidance on its proper handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of this compound's relevant properties is presented below to inform safe handling and disposal practices.
| Property | Value | Source |
| Molecular Formula | C27H25ClF3N3O2 | [2] |
| Molar Mass | 515.96 g·mol−1 | [1] |
| Appearance | Crystalline solid | [2] |
| Solubility | 50 mM in DMSO | [2] |
| Storage Temperature | -20°C | [2][3] |
| Stability | ≥ 4 years at -20°C | [2] |
Health and Environmental Hazards
This compound is classified with significant health and environmental warnings. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound poses the following hazards:
-
H372: Causes damage to organs through prolonged or repeated exposure.[4]
-
H400: Very toxic to aquatic life.[4]
These classifications necessitate that this compound be handled as a hazardous substance, with precautions taken to avoid personal exposure and environmental release.
Proper Disposal Protocol for this compound
The following step-by-step procedure should be followed for the disposal of this compound and its contaminated materials. This protocol is based on general best practices for hazardous chemical waste disposal and should be adapted to comply with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, weigh boats, gloves), and empty stock containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and sealable to prevent leakage.
-
Label the container with "Hazardous Waste," "this compound," and the relevant GHS hazard pictograms (Health Hazard and Environmental Hazard).
-
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
The container should be leak-proof and made of a material compatible with the solvent used (e.g., DMSO).
-
Label the container with "Hazardous Liquid Waste," the name of the solvent (e.g., "this compound in DMSO"), and the appropriate GHS hazard pictograms.
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
3. Decontamination:
-
Glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse the equipment with a suitable solvent (one in which this compound is soluble, like DMSO, followed by ethanol or acetone) to remove residues. The rinse solvent must be collected as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed with an appropriate laboratory detergent and water.
4. Waste Storage:
-
Store hazardous waste containers in a designated, secure area away from general lab traffic.
-
Ensure the storage area is well-ventilated and has secondary containment to control any potential spills.
5. Final Disposal:
-
DO NOT dispose of this compound down the drain or in the regular trash.[5] Its high toxicity to aquatic life makes this extremely dangerous.[4]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[6]
-
Ensure all required waste manifests and documentation are completed accurately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
